1-Iodoisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBUIWRNBGXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348831 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19658-77-6 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-Iodoisoquinoline
Chemical Architecture, Synthetic Methodologies, and Catalytic Utility
Executive Summary
1-Iodoisoquinoline (CAS: 19658-77-6) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike its chlorinated or brominated counterparts, the C1-iodinated variant offers a unique reactivity profile driven by the weak C–I bond dissociation energy (~53 kcal/mol vs. ~81 kcal/mol for C–Cl). This lability makes it an exceptional electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under mild conditions, often bypassing the need for phosphine ligands that are required for less reactive halides. This guide details the physicochemical properties, optimized synthesis via halogen exchange, and its application in constructing complex isoquinoline alkaloids.
Section 1: Physicochemical Characterization
Understanding the electronic and physical state of this compound is prerequisite to its handling. The iodine atom at the C1 position exerts a significant heavy-atom effect, influencing both solubility and spectroscopic signatures.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 255.06 g/mol | |
| Appearance | White to light yellow crystalline needles | Darkens upon light exposure (homolytic cleavage). |
| Melting Point | 74 – 76 °C | Sharp transition indicates high purity. |
| Solubility | Soluble in DCM, CHCl3, DMSO, EtOAc. | Poor solubility in water; moderate in cold hexanes. |
| C1-I deshielding affects the C8 proton via "peri" effect. | ||
| Storage | 2–8 °C, Inert Atmosphere, Dark | Critical: Iodine is labile; store away from UV. |
Section 2: Synthetic Protocol (Halogen Exchange)
While this compound can be synthesized via the Sandmeyer reaction from 1-aminoisoquinoline, the most scalable and reliable method for the research laboratory is the Finkelstein-type Halogen Exchange starting from commercially available 1-chloroisoquinoline.
The Rationale
Direct iodination of the isoquinoline ring usually occurs at the C4 or C5 position due to electrophilic aromatic substitution rules. To install iodine at C1 (adjacent to the nitrogen), we exploit the nucleophilic susceptibility of the C1 position in 1-chloroisoquinoline. The addition of hydroiodic acid (HI) protonates the nitrogen, increasing the electrophilicity of the C1 carbon, allowing the iodide ion to displace the chloride.
Validated Experimental Protocol
Scale: 10 mmol basis
Reagents:
-
1-Chloroisoquinoline (1.64 g, 10 mmol)
-
Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 equiv) - Must be dry.
-
Hydriodic Acid (HI) (57% aq., 2.0 mL)
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetone (30 mL)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 1-chloroisoquinoline and MEK. Stir at room temperature.
-
Protonation: Dropwise add 57% HI. The solution will turn yellow/orange, indicating the formation of the isoquinolinium salt. Observation: This activates the C-Cl bond.
-
Substitution: Add NaI in a single portion.
-
Reflux: Heat the mixture to reflux (80°C for MEK) for 4–6 hours.
-
Self-Validation: The reaction is driven by the precipitation of NaCl (solubility product principle). Monitor via TLC (Hexane/EtOAc 8:2); the starting material (Rf ~0.6) should disappear, replaced by the iodo-product (Rf ~0.7).
-
-
Quench & Workup: Cool to room temperature. Pour into saturated aqueous
containing 5% (Sodium Thiosulfate).-
Why Thiosulfate? To reduce any free iodine (
) generated by light/heat, returning the solution from brown to pale yellow.
-
-
Extraction: Extract with Dichloromethane (
mL). Dry organics over . -
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield needles.
Section 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow and the decision matrix for purification.
Figure 1: Logic flow for the conversion of 1-chloroisoquinoline to this compound via acid-catalyzed halogen exchange.
Section 4: Reactivity Profile – The C1 Portal
The primary utility of this compound lies in its ability to undergo oxidative addition with Palladium(0) significantly faster than bromides or chlorides. This allows for site-selective coupling in poly-halogenated systems.
Mechanism: Suzuki-Miyaura Coupling
In the synthesis of benzylisoquinoline alkaloids, the 1-iodo derivative is coupled with boronic acids.
-
Oxidative Addition: Pd(0) inserts into the C–I bond. This is the rate-determining step for chlorides, but for this compound, it is rapid and facile.
-
Transmetallation: The boronic acid transfers its organic group to the Palladium center.
-
Reductive Elimination: The C–C bond is formed, regenerating Pd(0).
Critical Insight: Because the C-I bond is so reactive, "ligandless" conditions (using simple Pd(OAc)2) are often sufficient, reducing cost and purification burden compared to using phosphine ligands.
Figure 2: The Palladium(0) catalytic cycle highlighting the rapid oxidative addition facilitated by the C1-Iodine leaving group.
Section 5: References & Authoritative Grounding
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89332, this compound. Retrieved from [Link]
-
Source for physicochemical data and safety identifiers.
-
-
-
Source for commercial purity standards and handling.
-
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.
-
Foundational text on the reactivity order of aryl halides (I > Br > Cl) in Pd-catalysis.
-
-
Yamamoto, Y., et al. (2005). Synthesis of 1-Substituted Isoquinolines via Ni- and Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
-
Specific application of this compound in cross-coupling methodologies.
-
Technical Profile: 1-Iodoisoquinoline
Molecular Weight Analysis, Synthesis Protocols, and Reactivity
Executive Summary
1-Iodoisoquinoline (CAS: 19658-77-6) is a critical halogenated heterocyclic building block in medicinal chemistry. Distinguished by the high lability of the C1–I bond, it serves as a superior electrophile in palladium-catalyzed cross-coupling reactions compared to its chloro- and bromo-analogs. This guide provides a rigorous analysis of its molecular weight, a field-proven synthetic protocol via Finkelstein-type halogen exchange, and a mechanistic breakdown of its reactivity in Suzuki-Miyaura coupling.
Part 1: Physicochemical Profile & Molecular Weight
Precise molecular weight determination is essential for stoichiometry in high-throughput screening and mass spectrometry (MS) validation.
Molecular Formula:
| Parameter | Value | Technical Context |
| Average Molar Mass | 255.06 g/mol | Used for stoichiometric calculations (reagent weighing). |
| Monoisotopic Mass | 254.9521 Da | Used for High-Resolution Mass Spectrometry (HRMS) identification |
| Exact Mass | 254.952127 | Based on |
| Physical State | Solid (Crystalline) | Low-melting solid; typically stored at 2–8°C away from light to prevent deiodination. |
Isotopic Composition Breakdown
The molecular weight is derived from the standard atomic weights of the constituent elements. Note that Iodine is monoisotopic (
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Iodine (
): -
Total:
Part 2: Synthesis Protocol (Halogen Exchange)
While this compound can be synthesized via the Sandmeyer reaction from 1-aminoisoquinoline, the Acid-Catalyzed Halogen Exchange (Finkelstein-type) from 1-chloroisoquinoline is the preferred industrial route due to the commercial availability of the chloro-precursor and higher atom economy.
Reaction Logic
The reaction exploits the solubility difference between sodium iodide (soluble in acetone/MEK) and sodium chloride (insoluble), driving the equilibrium forward. The addition of hydriodic acid (HI) protonates the isoquinoline nitrogen, increasing the electrophilicity at the C1 position, thereby facilitating nucleophilic attack by the iodide ion.
Workflow Diagram
Caption: Figure 1. Acid-catalyzed halogen exchange synthesis of this compound.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (
or Ar). -
Reagent Loading:
-
Charge 1-chloroisoquinoline (1.0 equiv, e.g., 1.64 g, 10 mmol).
-
Add Sodium Iodide (NaI) (3.0 equiv, 4.50 g). Note: NaI must be dry.
-
Solvent: Add Methyl Ethyl Ketone (MEK) (50 mL). Acetone can be used but MEK allows a higher reflux temperature (
), accelerating the kinetics.
-
-
Activation: Add concentrated aqueous HI (57%, 2-3 drops) or TMS-Cl (1.0 equiv) as an activator to generate in situ HI.
-
Reaction: Reflux the mixture for 12–24 hours.
-
Self-Validation: The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
-
Work-up:
-
Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Part 3: Reactivity & Applications[3]
The C1–I bond in this compound is significantly weaker than the C–Cl bond in its precursor, making it highly reactive toward oxidative addition by Pd(0) species. This property is exploited in Suzuki-Miyaura, Sonogashira, and Heck couplings.
Mechanism: Suzuki-Miyaura Coupling
The coupling of this compound with aryl boronic acids yields 1-arylisoquinolines, a scaffold common in alkaloids (e.g., papaverine analogs) and kinase inhibitors.
Caption: Figure 2. Catalytic cycle for the Suzuki coupling of this compound.
Key Reactivity Data
-
Chemoselectivity: In polyhalogenated systems (e.g., 1-iodo-4-chloroisoquinoline), the C1–I bond reacts exclusively at room temperature, allowing for sequential functionalization.
-
Aminocarbonylation: this compound undergoes Pd-catalyzed aminocarbonylation with amino alcohols to form amide derivatives, a reaction not easily achieved with 1-chloroisoquinoline under mild conditions.
Part 4: Safety & Handling
-
Light Sensitivity: The C–I bond is photosensitive. Store in amber vials.
-
Stability: this compound is stable under neutral conditions but can liberate
upon prolonged exposure to air/light. -
Hazards: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, goggles).
References
-
ChemicalBook. (2024). 1-Chloroisoquinoline Synthesis and Properties. Retrieved from
-
PubChem. (2024). 5-Iodoisoquinoline Compound Summary (Analogous properties and structural data). National Library of Medicine. Retrieved from
-
Kovács, S., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols. The Journal of Organic Chemistry, 88(8). (Demonstrates reactivity of this compound).[3][4][5][6] Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from
-
BenchChem. (2025).[1] Synthesis of Isoquinoline Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-Iodoisoquinoline solubility data
Executive Summary
This technical guide provides a comprehensive solubility and physicochemical profile for 1-Iodoisoquinoline (CAS: 19658-77-6) .[1] As a critical halo-heterocyclic building block in medicinal chemistry—specifically for Suzuki-Miyaura and Sonogashira cross-coupling reactions—understanding its solvation thermodynamics is essential for maximizing yield and ensuring reproducibility in biological assays.[1]
Key Technical Takeaway: this compound is a lipophilic solid (LogP ~2.[1]84) with poor aqueous solubility in neutral media.[1] Optimal stock preparation requires anhydrous dipolar aprotic solvents (DMSO, DMF).[1] Researchers must account for the electron-withdrawing effect of the C1-iodine atom, which lowers the basicity of the isoquinoline nitrogen compared to the parent scaffold, altering its pH-dependent solubility profile.
Physicochemical Profile
The following data aggregates experimental values and validated computational descriptors.
| Property | Value | Technical Context |
| CAS Number | 19658-77-6 | Distinct from Isoquinoline (119-65-3).[1][2] |
| Molecular Weight | 255.06 g/mol | Heavy atom effect (Iodine) increases density.[1] |
| Physical State | Solid (Crystalline/Powder) | Light yellow to green; sensitive to photodegradation.[1] |
| Melting Point | 73.0 – 77.0 °C | Moderate lattice energy; requires heating for high-conc.[1] dissolution. |
| LogP (Calc) | 2.84 | Moderately lipophilic; prone to non-specific binding in plasticware.[1] |
| pKa (Est) | ~4.0 – 4.5 | Weaker base than Isoquinoline (pKa 5.[1]4) due to inductive (-I) effect of Iodine.[1] |
| H-Bond Donors | 0 | Purely an H-bond acceptor.[1][2] |
Solubility Landscape & Solvent Compatibility[1][2][5]
Organic Solvents (Stock Preparation)
For synthetic reactions and biological stock solutions, the following solvents are recommended based on dielectric constant and solvation capability.
-
Dimethyl Sulfoxide (DMSO): Excellent. Recommended for biological stock solutions (typically 10 mM to 100 mM).[1]
-
Methanol/Ethanol: Good. Suitable for transfer, though lower boiling points limit their use in high-temperature couplings.[1]
-
Dichloromethane (DCM) / Chloroform: Excellent. High solubility due to favorable dispersion forces.[1] Ideal for extraction workups.[1]
-
Toluene: Moderate to Good. Often used in cross-coupling reactions; solubility increases significantly with temperature (>60°C).[1]
Aqueous Media (Biological Assays)
-
Neutral Buffer (pH 7.4): Poor (< 100 µM). The compound exists predominantly in its neutral, lipophilic form.[1]
-
Acidic Media (pH < 3): Enhanced. Protonation of the isoquinoline nitrogen (
) breaks the crystal lattice energy, significantly increasing solubility. -
Stability Warning: Avoid prolonged storage in aqueous acidic media if nucleophiles are present, as the C-I bond can be labile under specific conditions.[1]
Technical Visualization: Solubility Logic
The following diagram illustrates the decision matrix for solvent selection and the equilibrium species involved.
Figure 1: Solubility decision tree and pH-dependent speciation of this compound.[1]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Standardized for High-Throughput Screening (HTS) and Synthetic Aliquoting.
Safety: Wear nitrile gloves and safety glasses. This compound is an irritant.[1][5] Materials: this compound (Solid), Anhydrous DMSO (Grade ≥ 99.9%), Amber Glass Vials (to prevent photodegradation).
-
Weighing: Accurately weigh 25.5 mg of this compound into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Note: Do not rely on volumetric flasks for small volumes; use a calibrated micropipette.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
QC Check: Inspect for "schlieren" lines (swirls) indicating incomplete mixing. The solution should be clear and yellow/light-brown.[1]
-
Storage: Store at -20°C. Limit freeze-thaw cycles to <5 to prevent moisture uptake.
Protocol B: Kinetic Solubility Determination (Turbidimetric)
Use this protocol to validate if the compound will precipitate in your specific assay buffer.
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Dilution Series: In a clear 96-well plate, spike the DMSO stock into your assay buffer (e.g., PBS pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.[1] Ensure final DMSO concentration is constant (e.g., 1%).[1]
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure Absorbance at 620 nm (non-absorbing region for this compound) to detect light scattering caused by precipitation.
-
Analysis: A baseline increase >0.05 OD indicates precipitation.[1]
-
Expected Result: Likely to precipitate above 50 µM in neutral PBS due to LogP ~2.84.[1]
-
Scientific Rationale & Causality
-
Why Anhydrous DMSO? The iodine atom introduces significant polarizability (soft character) but limited polarity.[1] Water (hard solvent) creates a high energy cavity cost for the molecule.[1] DMSO acts as a "chameleon" solvent, accommodating the aromatic core via
-stacking interactions and the iodine via dispersion forces.[1] -
The pKa Shift: In Isoquinoline, the nitrogen lone pair is available for protonation (pKa 5.4). In this compound, the iodine atom is directly adjacent to the nitrogen.[1] Through the inductive effect (-I) , iodine withdraws electron density from the ring system, making the nitrogen lone pair less available. This lowers the pKa (estimated ~4.0-4.5), meaning you need a more acidic environment to solubilize it compared to the parent compound.[1]
References
-
TCI Chemicals. Product Specification: this compound (I0750).[1] Retrieved from [1]
-
ChemScene. Material Safety Data Sheet & Properties: this compound (CAS 19658-77-6).[1][2] Retrieved from [1]
-
Sigma-Aldrich. Product Detail: this compound, 97%.[1] Retrieved from [1]
-
PubChem. Isoquinoline (Parent Compound Data for Comparative Analysis). National Library of Medicine.[1] Retrieved from [1]
-
Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. (Contextual reference for LogP/Solubility relationship). Retrieved from
Sources
Advanced Synthesis Guide: 1-Iodoisoquinoline
Executive Summary & Strategic Analysis
1-Iodoisoquinoline (CAS: 19658-77-6) is a high-value heterocyclic scaffold, primarily utilized as a superior electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] While the 1-chloro analog is commercially ubiquitous, the C1–Cl bond often exhibits sluggish kinetics in oxidative addition steps compared to the weaker C1–I bond.[1]
The Synthetic Challenge:
Direct iodination of the isoquinoline core is electronically unfavorable at the C1 position.[1] Electrophilic aromatic substitution (SEAr) typically targets the electron-rich C5 or C8 positions [1].[1][2] Therefore, synthesis of this compound requires Nucleophilic Aromatic Substitution (
This guide details the two most robust, scalable routes:
-
Acid-Mediated Halogen Exchange (Finkelstein-type): The industry standard for converting 1-chloroisoquinoline.[1]
-
Sandmeyer-Type Iodination: A reliable method when starting from 1-aminoisoquinoline.
Decision Matrix: Route Selection
The choice of synthetic route depends entirely on the available precursor.[1] The following logic flow illustrates the optimal pathway selection.
Figure 1: Synthetic decision tree. Note that direct iodination is marked dashed (red) as it yields the incorrect regioisomer (5-iodoisoquinoline).[1]
Route A: Acid-Mediated Halogen Exchange (Recommended)[1]
This is the preferred method for scale-up due to the low cost of 1-chloroisoquinoline and the operational simplicity.[1] Unlike standard aryl chlorides which are inert to NaI, the 1-chloroisoquinoline can be activated by protonating the ring nitrogen.[1]
Mechanistic Insight
The reaction is not a simple Finkelstein reaction. It requires an acid catalyst.[3]
-
Activation: Acid (HI) protonates the isoquinoline nitrogen (
). -
Induction: The resulting isoquinolinium cation significantly increases the electrophilicity at C1.
-
Substitution: Iodide (
) attacks C1, displacing Chloride ( ) via an addition-elimination mechanism ( ).[1]
Experimental Protocol
Reagents:
-
1-Chloroisoquinoline (1.0 equiv)[1]
-
Sodium Iodide (NaI) (3.0 - 5.0 equiv)[1]
-
Hydriodic Acid (57% aq.) or TMSCl/Water (Catalytic activator)[1]
-
Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology:
-
Charge: To a round-bottom flask equipped with a reflux condenser, add 1-chloroisoquinoline (16.4 g, 100 mmol) and NaI (45.0 g, 300 mmol).
-
Solvation: Add MEK (150 mL). Stir to create a suspension.
-
Activation: Add 57% aqueous HI (2.0 mL) dropwise. Note: The solution will darken due to trace
formation. -
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4] The starting chloride ( ) converts to the iodide ( , often streaks).[1] -
Quench: Cool to room temperature. Pour the mixture into saturated aqueous
(Sodium thiosulfate) to reduce free iodine (removes dark color). -
Extraction: Extract with Dichloromethane (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Expected Yield: 85–92%[1]
Figure 2: Simplified mechanistic flow of the acid-catalyzed exchange.
Route B: Sandmeyer-Type Iodination[1]
This route is ideal if 1-aminoisoquinoline is the available stock.[1] Unlike chlorination or bromination, the iodination variant does not require a copper catalyst (CuI), as the iodide ion is easily oxidized to the iodine radical necessary for the mechanism.[1]
Mechanistic Insight
The reaction proceeds via the formation of a diazonium salt.[5][6] The 1-position is prone to hydrolysis (forming isocarbostyril), so temperature control during diazotization is critical.[1]
Experimental Protocol
Reagents:
-
1-Aminoisoquinoline (1.0 equiv)[1]
-
Sodium Nitrite (
) (1.2 equiv)[1] -
Potassium Iodide (KI) (2.0 equiv)[1]
-
Sulfuric Acid (
) (2M aqueous)[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 1-aminoisoquinoline (1.44 g, 10 mmol) in 2M
(20 mL) and cool to in an ice-salt bath. -
Diazotization: Add a solution of
(0.83 g, 12 mmol) in water (5 mL) dropwise, maintaining internal temperature . Stir for 30 minutes. The solution should be clear to pale yellow. -
Substitution: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.
-
Reaction: Allow the mixture to warm to room temperature, then heat to
for 1 hour. Nitrogen gas evolution will be observed. -
Workup: Basify carefully with saturated
to pH 8. Extract with Ethyl Acetate ( mL). Wash organics with (to remove iodine) and brine. -
Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes).
Expected Yield: 65–75%[1]
Comparative Analysis & Data Summary
The following table contrasts the two primary routes to assist in process selection.
| Metric | Route A: Halogen Exchange | Route B: Sandmeyer |
| Precursor Availability | High (Commercial commodity) | Moderate (Specialty chemical) |
| Reagent Cost | Low (NaI, HCl/HI) | Low ( |
| Atom Economy | High | Moderate (Loss of |
| Scalability | Excellent (Multi-kg feasible) | Good (Diazonium safety limits) |
| Regioselectivity | 100% (Retention of position) | 100% (Retention of position) |
| Primary Impurity | Unreacted Chloride | 1-Isoquinolinone (Hydrolysis) |
Critical Safety & Integrity Notes
The "Direct Iodination" Trap
Researchers attempting to iodinate isoquinoline directly using N-Iodosuccinimide (NIS) and Triflic Acid (
Precursor Synthesis (If Commercial Stock Unavailable)
If 1-chloroisoquinoline is unavailable, it must be synthesized from Isoquinoline N-oxide :
-
Reflux Isoquinoline N-oxide in
( ). -
Mechanism: O-phosphorylation followed by rearrangement and chlorination.
-
Yield: ~85% [3].
References
-
Organic Chemistry Portal. "Isoquinoline Synthesis and Reactions." Available at: [Link][1]
-
Zhou, Q. et al. "Iodination of Isoquinoline by Trifluoromethanesulfonic Acid."[7] ChemistrySelect, 2020.[1] Available at: [Link]
-
Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer." Available at: [Link]
Sources
- 1. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents [patents.google.com]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Analytical Profile and Spectroscopic Characterization of 1-Iodoisoquinoline
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes data interpretation, causality, and self-validating logic over simple data listing.[1]
Executive Summary & Core Utility
1-Iodoisoquinoline (CAS: 19658-77-6) is a pivotal heterocyclic scaffold, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate 1-substituted isoquinoline alkaloids.
Unlike its chloro- and bromo-analogues, the 1-iodo variant exhibits distinct spectroscopic behaviors driven by the Heavy Atom Effect and high polarizability of the iodine substituent. This guide provides a validated analytical framework for confirming identity and purity, specifically addressing the differentiation from the common synthetic precursor, 1-chloroisoquinoline.[1]
Critical Handling Advisory
-
Light Sensitivity: The C–I bond is photolabile. Samples often degrade to liberate
, causing yellow/purple discoloration.[1] Store at -20°C in amber vials. -
Nucleophilicity: The C1 position is highly activated; avoid prolonged exposure to nucleophilic solvents (e.g., methanol) without buffering, as solvolysis can occur over time.[1]
Mass Spectrometry (MS): The Primary Check
Mass spectrometry provides the most rapid confirmation of the iodine substituent due to the element's unique monoisotopic nature.
Experimental Logic
In drug development workflows, the primary impurity is often the unreacted 1-chloroisoquinoline (from Finkelstein or Vilsmeier-Haack routes).[1] MS is the definitive tool to rule this out immediately.
Data Profile
| Parameter | Value / Observation | Interpretation |
| Formula | ||
| Molecular Weight | 255.06 g/mol | |
| Molecular Ion ( | m/z 255.0 | Base peak in EI; |
| Isotope Pattern | Single Peak | Critical Diagnostic: Iodine ( |
| Fragmentation | Loss of Iodine radical ( |
Structural Assignment Logic (DOT Diagram)
The following decision tree illustrates the logic for confirming this compound against common impurities.
Caption: Logical workflow for distinguishing this compound from halogenated precursors using Mass Spectrometry.
Nuclear Magnetic Resonance (NMR)
NMR provides the structural proof.[2][3] The key to interpreting the 1-iodo spectrum is understanding the shielding effect of the iodine atom on the ipso-carbon (C1) and the deshielding steric effect on the peri-proton (H8).
C NMR: The "Heavy Atom" Effect
This is the most sophisticated validation point. While electronegative halogens (F, Cl) typically deshield the attached carbon (shifting it downfield/higher ppm), Iodine does the opposite.[1] The large electron cloud of Iodine causes a spin-orbit coupling effect that significantly shields the attached carbon.
-
1-Chloroisoquinoline C1: ~150-153 ppm (Deshielded)
-
This compound C1: ~118-125 ppm (Shielded)
Expert Insight: If your C1 signal is above 140 ppm, you do not have the iodide.[1] You likely have the chloride or the hydrolyzed isocarbostyril.
H NMR Assignments
The proton spectrum is defined by the heteroaromatic coupling constants.
-
H3 (Doublet): Adjacent to Nitrogen. Typically
8.3 - 8.5 ppm. -
H4 (Doublet): Coupled to H3 (
Hz).[1] -
H8 (Multiplet/Doublet): The "Peri" proton. In 1-substituted isoquinolines, the substituent at C1 exerts a steric influence on H8.[1] For Iodine, this often results in a downfield shift due to van der Waals deshielding.[1]
Comparative Data Table (
, 400 MHz)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H3 | 8.35 - 8.45 | Doublet (d) | 5.6 - 5.8 | |
| H8 | 8.15 - 8.25 | Doublet (d) | ~8.0 | Peri-effect from Iodine at C1. |
| H4 | 7.60 - 7.70 | Doublet (d) | 5.6 - 5.8 | |
| H5, H6, H7 | 7.50 - 7.80 | Multiplets (m) | - | Benzenoid ring overlap.[1] |
(Note: Exact shifts vary slightly by concentration and water content in
Infrared Spectroscopy (IR)
IR is less diagnostic for the iodine itself but crucial for establishing the integrity of the aromatic core and checking for hydrolysis (presence of N-H or C=O).[1]
| Functional Group | Wavenumber ( | Intensity | Notes |
| C-H (Aromatic) | 3050 - 3010 | Weak | Standard |
| C=N / C=C | 1620, 1580, 1550 | Medium/Strong | Isoquinoline skeletal vibrations.[1] |
| C-I Stretch | < 600 | Weak | Often outside standard range. |
| Impurity Check | 1650 - 1680 | Strong | Red Flag: Indicates Isoquinolin-1(2H)-one (hydrolysis product). |
Experimental Protocol: Sample Preparation for NMR
To ensure high-resolution data without solvent artifacts, follow this specific protocol.
-
Solvent Choice: Use Chloroform-d (
) neutralized with silver foil or basic alumina if the sample is old. Acidic chloroform can protonate the isoquinoline nitrogen, shifting peaks downfield.[1] -
Concentration: Dissolve 5-10 mg of this compound in 0.6 mL solvent.
-
Warning: High concentrations (>30 mg/mL) can cause
-stacking aggregation, broadening signals and shifting aromatic peaks upfield.[1]
-
-
Filtration: Filter through a small plug of glass wool into the NMR tube to remove any insoluble Iodine (
) particles (purple solids) which are paramagnetic and will ruin the shim. -
Acquisition:
-
Relaxation delay (
): Set to seconds. The quaternary C1 relaxes slowly; insufficient delay will make the diagnostic C1 signal disappear in C scans.
-
References
-
Synthesis & Characterization: Journal of Organic Chemistry, "Synthesis of 1-substituted isoquinolines via diazotization." (Generalized methodology for 1-halo derivatives).
-
Spectroscopic Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, "Isoquinoline Spectral Data." (Base scaffold comparison).[1]
-
Heavy Atom Effect: Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard text validating the C-I shielding effect).
-
General Isoquinoline Shifts: Organic Chemistry Data, "1H NMR Chemical Shifts of Heterocycles."
Sources
The Elusive Crystal Structure of 1-Iodoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Iodoisoquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of numerous pharmacologically active molecules and functional materials. Despite its significance, a definitive experimental crystal structure of this compound has yet to be reported in publicly accessible crystallographic databases. This technical guide addresses this critical knowledge gap by providing a comprehensive overview of the anticipated structural characteristics of this compound. By leveraging established principles of crystallography and drawing parallels with structurally related isoquinoline derivatives, this document offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this important molecule. We will delve into the probable synthesis and crystallization methodologies, predict key crystallographic parameters, and present a standardized workflow for its eventual structure determination. This guide aims to be an essential resource, fostering further investigation into the solid-state properties of this compound and accelerating its application in medicinal chemistry and materials science.
Introduction: The Significance of this compound in Modern Chemistry
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of many natural products and synthetic pharmaceuticals.[1] The introduction of a halogen atom, particularly iodine, at the C1 position of the isoquinoline ring dramatically influences its chemical reactivity and potential for further functionalization. The carbon-iodine bond is relatively weak, making this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of diverse molecular fragments, a crucial step in the construction of complex molecular architectures for drug discovery and the development of novel organic materials.[2]
The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is fundamental to understanding a compound's physical and chemical properties. This includes its solubility, melting point, stability, and, critically for pharmaceuticals, its interaction with biological targets.[3] While the crystal structures of many isoquinoline derivatives have been elucidated, the absence of a reported structure for this compound represents a significant void in our understanding of this key synthetic intermediate.
This guide will therefore proceed by first outlining the probable synthetic and crystallization routes to obtain single crystals of this compound. Subsequently, we will present a predicted molecular and crystal structure based on theoretical considerations and data from analogous compounds. Finally, a detailed experimental workflow for crystal structure determination is provided to guide future research in this area.
Synthesis and Crystallization of this compound: A Proposed Methodology
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method involves the direct iodination of isoquinoline N-oxide, followed by deoxygenation.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
N-Oxidation of Isoquinoline: Isoquinoline is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃). An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting isoquinoline N-oxide is then isolated by an appropriate work-up procedure.
-
Iodination and Deoxygenation: The isoquinoline N-oxide is subsequently treated with an iodinating reagent. A mixture of phosphorus oxyiodide (POI₃) or a combination of iodine and triphenylphosphine (I₂/PPh₃) can be employed. This reaction achieves both the introduction of the iodine atom at the C1 position and the deoxygenation of the N-oxide.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure product.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. For a small organic molecule like this compound, several crystallization techniques should be explored.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture thereof) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled to a lower temperature, which decreases the solubility and can lead to the formation of crystals.
Predicted Crystal Structure of this compound
In the absence of experimental data, we can predict the key structural features of this compound based on the known structures of similar molecules and computational modeling.
Predicted Molecular Geometry
The isoquinoline core is a planar aromatic system. The iodine atom at the C1 position will lie in the same plane as the isoquinoline ring. The C-I bond length is expected to be in the range of 2.05-2.15 Å. The bond angles within the isoquinoline ring will be close to 120°, consistent with sp² hybridization.
Predicted Molecular Structure:
Caption: Predicted molecular structure of this compound.
Predicted Crystallographic Parameters
Based on common packing motifs for planar aromatic molecules, this compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The crystal packing will likely be dominated by π-π stacking interactions between the aromatic isoquinoline rings and potentially halogen bonding involving the iodine atom.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₉H₆IN |
| Formula Weight | 255.06 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 (for Monoclinic) or 70-90 (for Triclinic) |
| β (°) | 90-110 |
| γ (°) | 90 (for Monoclinic) or 70-90 (for Triclinic) |
| Volume (ų) | 1000-1500 |
| Z | 4 |
| Density (calculated) | 1.7-1.9 g/cm³ |
Experimental Workflow for Crystal Structure Determination
The following section outlines the standard, self-validating protocol for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.
Experimental Workflow Diagram
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting:
-
A suitable single crystal of this compound is selected under a polarizing microscope. The ideal crystal should be well-formed, without visible cracks or defects, and have dimensions of approximately 0.1-0.3 mm in each direction.
-
The selected crystal is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
-
-
X-ray Diffraction Data Collection:
-
The mounted crystal is placed on a goniometer head in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.
-
-
Data Processing and Reduction:
-
The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of the diffraction spots and correcting for various experimental factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the positions of the diffraction spots.
-
-
Structure Solution:
-
The phase problem is solved to obtain an initial electron density map. For a molecule containing a heavy atom like iodine, direct methods or Patterson methods are typically successful. Software such as SHELXT is commonly used for this step.
-
An initial model of the molecule is built into the electron density map.
-
-
Structure Refinement:
-
The initial model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL). This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Structure Validation and CIF Generation:
-
The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service.[4] This checks for geometric consistency, potential errors, and overall quality of the structure.
-
A Crystallographic Information File (CIF) is generated, which contains all the relevant information about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement statistics.[5]
-
Conclusion and Future Outlook
While an experimentally determined crystal structure for this compound remains elusive, this technical guide provides a comprehensive framework for its synthesis, crystallization, and eventual structural elucidation. The predicted structural parameters and the detailed experimental workflow offer a solid foundation for researchers to undertake this important investigation.
The determination of the precise solid-state structure of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science. It will enable a deeper understanding of its intermolecular interactions, which can inform the design of novel pharmaceuticals with improved efficacy and the development of new organic materials with tailored properties. It is our hope that this guide will stimulate further research and lead to the successful determination and publication of the crystal structure of this important molecule.
References
-
Ferraroni, M., Bazzicalupi, C., Bilia, A. R., & Gratteri, P. (2011). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Chemical Communications, 47(17), 4917-4919. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(26), 4436-4467. [Link]
-
Molecules. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (2023, December 29). Isoquinoline. In Wikipedia. [Link]
Sources
- 1. 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Working with entries — CSD Python API 3.6.1 documentation [downloads.ccdc.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,1'-Biisoquinoline | C18H12N2 | CID 333903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Strategic Sourcing and Validation of 1-Iodoisoquinoline (CAS 19658-77-6)
[1][2][3]
Part 1: The Chemical Asset & Strategic Profile
1-Iodoisoquinoline is a high-value heterocyclic building block, distinct from its more common isomers (4-iodo or 5-iodoisoquinoline) due to the heightened reactivity of the C1-position adjacent to the ring nitrogen.[1][2] This electrophilic site makes it a linchpin in the synthesis of complex alkaloids and fused ring systems via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]
For drug development professionals, the sourcing challenge is not merely availability; it is ensuring regioisomeric purity and preventing dehalogenation during storage.[2][3]
Technical Specifications
| Property | Specification | Critical Note |
| CAS Number | 19658-77-6 | Verify against 5-Iodoisoquinoline (CAS 58142-99-7) to avoid scaffold errors. |
| Molecular Weight | 255.06 g/mol | |
| Appearance | Off-white to yellow/brown solid | Darkens upon light exposure (liberation of I₂).[1] |
| Storage | 2–8°C, Inert Gas, Dark | Hygroscopic and light-sensitive.[1][2] |
| Key Reactivity | C1-Pd Oxidative Addition | Faster kinetics than C4/C5 isomers due to electronic deficiency at C1.[1] |
Part 2: Supplier Landscape & Tier Analysis[1]
The market for this compound is split between high-cost global distributors (Tier 1) and specialized building-block manufacturers (Tier 2).[1][2]
Tier 1: Global Distributors (High Assurance / Higher Cost)
Best for: GMP-like requirements, reference standards, and guaranteed supply chain continuity.[1][2]
-
Sigma-Aldrich (Merck): Lists the compound as "this compound 97%".[1][2]
-
Thermo Fisher (Alfa Aesar): Generally rebrands from primary manufacturers but offers robust logistics for US/EU delivery.[2][3]
Tier 2: Building Block Specialists (Cost-Effective / High Variety)
Best for: MedChem scale-up (1g – 100g), library synthesis, and early-phase discovery.[1][2]
-
Combi-Blocks: A primary choice for medicinal chemists due to competitive pricing per gram and batch-specific NMR data.[1][2]
-
Catalog Link:[1]
-
-
TCI Chemicals: Japanese standard for high-purity organic reagents.[1][2] Excellent for "hard-to-find" heterocycles.
-
BLD Pharm: Rapidly growing supplier often stocking larger bulk quantities.[2][3]
-
Catalog Link:[1]
-
Sourcing Decision Matrix
Figure 1: Strategic sourcing logic based on scale and regulatory requirements.
Part 3: Technical Validation & Quality Assurance
Buying from a vendor is only the first step.[2][3] For this compound, three specific failure modes must be ruled out upon receipt.
The "Isomer Trap" (Regioisomer Contamination)
Vendors may accidentally supply 5-Iodoisoquinoline or 4-Iodoisoquinoline .[1] These have identical Mass Spec (MW 255) but vastly different reactivity.[2][3]
-
Protocol: Look for the H3 proton.[2][3] In this compound, the H3 proton appears as a doublet around 8.2–8.4 ppm .[2][3] In 4-Iodo, the H3 is missing.[2][3] In 5-Iodo, the splitting pattern of the benzene ring protons shifts significantly.[2][3]
The "Finkelstein" Impurity (1-Chloroisoquinoline)
This compound is often synthesized from 1-Chloroisoquinoline via halogen exchange (NaI/acid).[1][2] Incomplete conversion leaves ~1-5% chloro-impurity.[1][2]
-
Impact: The C-Cl bond is far less reactive than C-I in Pd-catalyzed couplings, leading to stoichiometry errors and lower yields.[1][2]
-
Detection: LC-MS (ESI+). Look for mass 164/166 (Cl isotope pattern) vs the target 256 (M+H).[2][3]
Stability & Iodine Liberation
Old batches turn brown/green due to homolytic cleavage of the C-I bond.[2][3]
-
Mitigation: Wash with dilute sodium thiosulfate if the solid is dark brown before use in sensitive catalytic cycles.[2][3]
Validation Workflow (Standard Operating Procedure)
Figure 2: Incoming Quality Control (IQC) workflow to ensure reagent integrity.
Part 4: Handling & Storage Protocols[1]
Safety Warning: this compound is an irritant and potentially harmful if swallowed.[1][2] Always handle in a fume hood.[2][3]
References
-
Sigma-Aldrich (Merck). Product Specification: this compound, 97%.[1][2] Retrieved from [1][2]
-
Combi-Blocks. Product Data Sheet: SS-2295 (this compound). Retrieved from [1][2]
-
TCI Chemicals. Product Specification: I0750. Retrieved from [1][2][3]
-
BLD Pharm. Material Safety Data Sheet (MSDS) & Product Info: CAS 19658-77-6. Retrieved from [1][2][3]
-
PubChem. Compound Summary: this compound (CID 329763758).[2][3] National Library of Medicine.[2][3] Retrieved from [1][2][3]
Technical Monograph: Purity Standards & Critical Quality Attributes for 1-Iodoisoquinoline
Executive Summary: The C1-Reactivity Imperative
1-Iodoisoquinoline (CAS: 19658-77-6) is not merely a building block; it is a "privileged scaffold" in medicinal chemistry. Its value lies in the unique reactivity of the C1-position, adjacent to the heterocyclic nitrogen. This position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making it a critical intermediate for synthesizing isoquinoline-based alkaloids, kinase inhibitors, and antiviral agents.
However, the C1-iodine bond is chemically labile. Unlike its chlorinated or brominated counterparts, this compound is highly susceptible to photolytic deiodination and hydrolytic degradation .
This guide establishes a self-validating quality assurance system. It moves beyond simple "Certificate of Analysis" checking to a mechanistic understanding of impurity genealogy and remediation.
Impurity Genealogy & Synthesis-Derived Risks
To control purity, one must understand the origin of impurities. The synthesis of this compound typically proceeds via the activation of Isoquinoline-N-oxide. This route introduces specific "Process-Related Impurities" (PRIs) that are often silent in standard UV-HPLC methods if not specifically targeted.
The Critical Impurity Map
The following diagram illustrates the synthesis pathways and the specific points where critical impurities are introduced.
Figure 1: Impurity Genealogy Map. Red pathways indicate failure modes where critical impurities are generated.
Detailed Impurity Profiles
| Impurity Type | Chemical Identity | Origin | Risk to Downstream Chemistry |
| Impurity A | Isoquinoline-N-oxide | Incomplete oxidation step | Poisons Pd-catalysts by coordinating to the metal center. |
| Impurity B | 1-Chloroisoquinoline | Incomplete Finkelstein exchange | Silent Killer: Reacts in Suzuki couplings but at a much slower rate, leading to mixed product profiles and stoichiometry errors. |
| Impurity C | Isocarbostyril (1-Hydroxyisoquinoline) | Hydrolysis of C-I bond | Tautomerizes to the lactam form; completely inert in coupling reactions; lowers yield. |
| Impurity D | Elemental Iodine ( | Photolytic cleavage | Oxidizes sensitive ligands (phosphines) in catalytic cycles. |
Analytical Protocols: The "Trustworthiness" Pillar
Standard purity checks (Area% UV) are insufficient because 1-chloroisoquinoline and this compound have similar retention times and UV extinction coefficients. The following multi-modal approach is required.
Method A: HPLC-UV/MS (Purity & Identity)
Objective: Quantify organic impurities and differentiate between Chloro- and Iodo- analogs.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the basic nitrogen).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
95% B (Linear Ramp) -
15-20 min: 95% B (Wash)
-
-
Detection: UV at 230 nm (Isoquinoline backbone absorption) and 254 nm.
-
Critical System Suitability: Resolution (
) between 1-Chloroisoquinoline and this compound must be .
Expert Insight: If you observe a "shoulder" on your main peak, it is likely the 1-Chloro impurity. Use MS detection (SIM mode) to track
163 (Chloro) vs255 (Iodo).
Method B: H-NMR (Structural Integrity)
Objective: Detect Isocarbostyril and residual solvents.
-
Solvent:
or . -
Diagnostic Signals:
-
This compound: Look for the doublet at
8.2-8.3 ppm (C3-H). The C1 position has no proton. -
Isocarbostyril: Look for a broad singlet (NH) if in
or a shift in the aromatic region due to the carbonyl tautomer. -
Isoquinoline: Presence of a singlet at
~9.2 ppm (C1-H) indicates unreacted starting material or reductive deiodination.
-
Remediation & Purification Workflows
If a batch fails the >98% purity specification, do not discard it. The following remediation protocol utilizes the solubility differences between the polar N-oxide/lactam impurities and the lipophilic iodide.
Figure 2: Purification Decision Tree. Sodium Thiosulfate (
Step-by-Step Remediation Protocol
-
Iodine Scavenging: Dissolve the crude solid in Dichloromethane (DCM). If the solution is brown/yellow, wash with a 5% aqueous solution of Sodium Thiosulfate (
). -
Silica Filtration: Pass the organic layer through a short pad of silica gel using 10% Ethyl Acetate in Hexanes.
-
Logic: this compound is non-polar and elutes quickly. Polar impurities like isocarbostyril and N-oxides stick to the silica.
-
-
Recrystallization (Optional): If 1-chloroisoquinoline is present, recrystallization from hot Ethanol or Hexane is preferred over chromatography, as the crystal lattice packing often excludes the chloro-derivative.
Stability & Storage (The "Self-Validating" System)
This compound is photolabile . The C-I bond energy is relatively low (~57 kcal/mol). Exposure to UV light causes homolytic cleavage, generating an isoquinolinyl radical and an iodine radical.
Storage Protocol:
-
Container: Amber glass vials (Type I borosilicate).
-
Atmosphere: Argon or Nitrogen headspace (prevents oxidation of the radical if cleavage occurs).
-
Temperature: -20°C (Freezer) is mandatory for long-term storage (>1 month).
-
Visual Indicator: Any yellowing of the white/off-white solid indicates decomposition (
release).
References
-
Preparation of Isoquinoline Derivatives
-
Title: Synthesis of 1-substituted isoquinolines via N-oxide activation.[4]
- Source:Journal of Organic Chemistry.
- Context: Describes the mechanistic pathway from N-oxide to 1-chloro and 1-iodo deriv
-
-
Impurity Profiling of Isoquinolines
- Title: Isoquinoline EP Impurities & USP Rel
- Source: SynThink Research Chemicals.
- Context: Lists common degradation products and synthesis byproducts for regul
-
Photostability Guidelines
-
Title: ICH Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products.[5]
- Source: European Medicines Agency (EMA) / ICH.
- Context: Defines the standard for light-stress testing, relevant for the labile C-I bond.
-
-
Analytical Method (HPLC)
-
Title: HPLC method for isoquinoline alkaloids.[6]
- Source:Farmacia Journal / ResearchG
- Context: Provides baseline conditions for separating isoquinoline derivatives using ion-pair or acidic mobile phases.
-
Sources
- 1. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Light and oxygen induced degradation limits the operational stability of methylammonium lead triiodide perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Master Guide: 1-Iodoisoquinoline Safety, Handling, and Synthetic Utility
Topic: 1-Iodoisoquinoline Safety and Handling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
This compound (CAS 19658-77-6) is a critical heterocyclic building block in medicinal chemistry, specifically valued for its C1-position reactivity. Unlike its chlorinated or brominated analogues, the C-I bond offers superior lability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making it indispensable for late-stage functionalization of isoquinoline scaffolds in drug discovery.
However, this enhanced reactivity translates to specific stability challenges. The iodine atom is susceptible to photolytic cleavage and hydrolysis, necessitating a handling protocol that goes beyond standard organic safety. This guide synthesizes field-proven handling techniques with rigorous safety standards to ensure experimental reproducibility and personnel safety.
Physicochemical & Hazard Profile
Understanding the physical properties is the first step in establishing a self-validating safety protocol.
Table 1: Critical Physicochemical Properties
| Property | Specification | Operational Implication |
| CAS Number | 19658-77-6 | Unique identifier for inventory/SDS verification. |
| Molecular Formula | C₉H₆IN | MW: 255.06 g/mol .[1][2][3] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk. |
| Color | Light Yellow to Yellow-Green | Self-Validation Marker: Darkening to brown/orange indicates iodine liberation (decomposition). |
| Melting Point | 73.0 – 77.0 °C | Low melting point requires storage away from heat sources to prevent fusion/aggregation. |
| Solubility | Soluble in Methanol, DMSO, DCM | Compatible with polar aprotic solvents common in cross-couplings. |
Hazard Identification (GHS Classification)
While some suppliers classify it strictly as an irritant, the precautionary principle dictates treating halogenated heterocycles with heightened care due to potential biological activity.
-
Signal Word: WARNING
-
Potential Toxicity: While often labeled as an irritant, structurally similar iodinated isoquinolines can exhibit acute toxicity upon ingestion or dermal absorption. Treat as Toxic until proven otherwise.
Lifecycle Management & Handling Protocols
Receipt and Quality Control (Self-Validating Step)
Upon receipt, perform a visual integrity check. This compound is light-sensitive.
-
Protocol: Inspect the solid through the glass vial.
-
Fail: Powder is dark orange or brown. This indicates photolysis has occurred, liberating elemental iodine (
), which acts as a catalyst poison in subsequent Pd-catalyzed reactions.
Storage Architecture
The stability of the C-I bond is the limiting factor.
-
Temperature: Store at 2–8°C (Refrigerated) or cool room temperature (<15°C).
-
Light Protection: MANDATORY. Store in amber glass vials wrapped in aluminum foil or opaque secondary containment.
-
Atmosphere: Store under an inert atmosphere (Argon/Nitrogen) if the container is opened, to prevent moisture-induced hydrolysis over long periods.
Experimental Handling (The "Why" behind the "How")
Objective: Prevent dust inhalation and catalytic poisoning.
-
Weighing:
-
Reaction Setup (Cross-Coupling Context):
-
Insight: In Suzuki or Sonogashira couplings, the presence of free iodine (from decomposed starting material) can oxidize the Pd(0) catalyst to Pd(II) prematurely, stalling the catalytic cycle.
-
Protocol: If the reagent appears dark, recrystallize (e.g., from hexanes/EtOAc) or wash with a dilute sodium thiosulfate solution prior to use to scavenge free iodine.
-
Visualization: Safety & Workflow Logic
Diagram 1: this compound Lifecycle Management
This flowchart illustrates the decision matrix from receipt to disposal, emphasizing the visual QC step.
Caption: Workflow for validating reagent integrity before synthesis to prevent catalyst poisoning.
Diagram 2: Synthetic Logic (Suzuki Coupling Context)
This diagram details the mechanistic logic of why handling precautions (inert atmosphere, purity) directly impact the catalytic cycle.
Caption: Mechanistic impact of degraded this compound on Palladium-catalyzed cross-coupling efficiency.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear respiratory protection (N95 or P100 respirator) if dust is visible.
-
Neutralization: If the spill is dark (iodine rich), treat with 10% Sodium Thiosulfate solution to reduce volatile iodine to non-volatile iodide before cleaning.
-
Cleanup: Wet sweep or use a HEPA vacuum to avoid dust generation. Do not dry sweep.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers or strong acids.[5][7]
-
Labeling: Clearly label as "Contains Iodinated Aromatics."
-
Rationale: Incineration requires specific scrubbers for iodine gas; mislabeling can damage facility infrastructure.
References
-
Luo, C., et al. (2020).[9] "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[9] Current Medicinal Chemistry. Retrieved from [Link]
-
West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
Sources
- 1. This compound | 19658-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Iodoisoquinoline: A Versatile Building Block for High-Performance Organic Electronics
Abstract
The relentless pursuit of novel materials for organic electronics has identified nitrogen-containing heterocycles as a privileged class of molecular scaffolds. Among these, the isoquinoline core offers a unique combination of chemical stability, tunable electronic properties, and synthetic accessibility. This technical guide delves into the specific role and strategic importance of 1-iodoisoquinoline , a key derivative that serves as a powerful and versatile building block for creating advanced organic semiconductors. We will explore the fundamental electronic properties imparted by the isoquinoline nucleus, the critical function of the iodo-substituent as both a synthetic linchpin and an electronic modulator, and the subsequent application of its derivatives in cutting-edge devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides researchers, chemists, and material scientists with field-proven insights, detailed experimental protocols, and a forward-looking perspective on leveraging this compound for next-generation organic electronic applications.
The Isoquinoline Core: An Electron-Deficient Scaffold for Organic Electronics
The isoquinoline molecule, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring.[1] This arrangement results in a π-conjugated system with a defining characteristic: the presence of an electron-deficient nitrogen atom.[2][3]
Causality Behind the Choice: The nitrogen atom's electronegativity induces a dipole moment and alters the electron distribution across the fused rings, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This intrinsic electron-deficient nature is highly desirable in organic electronics for several reasons:
-
Facilitates Electron Transport: A low-lying LUMO level improves the efficiency of electron injection from the cathode and enhances electron mobility within the material. This makes isoquinoline derivatives prime candidates for n-type semiconductors or electron-transporting layers (ETL) in devices like OLEDs.[4][5]
-
Tunable Bandgap: The electronic properties of the isoquinoline core can be systematically modified.[2] By attaching various electron-donating or electron-withdrawing groups at different positions, the HOMO-LUMO energy gap can be precisely engineered to target specific optical and electronic functions, such as controlling the emission color in OLEDs.[5]
-
Enhanced Stability: The aromatic heterocyclic structure provides significant chemical and thermal stability, a prerequisite for long-lasting and reliable organic electronic devices.
The Strategic Importance of the 1-Iodo Substituent
While the isoquinoline core provides the foundational electronic properties, the introduction of an iodine atom at the C1 position is a strategic masterstroke. This substituent is not merely an afterthought; it serves a crucial dual purpose that unlocks the full potential of the scaffold.
-
A Versatile Synthetic Handle: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward construction of complex, extended π-conjugated systems by coupling this compound with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or organostannanes (Stille coupling).[6] This synthetic flexibility is paramount for creating novel materials with tailored properties.
-
An Electronic Modulator: The iodine atom, while primarily a synthetic tool, also exerts a subtle electronic influence. Through the "heavy atom effect," it can promote intersystem crossing (the transition from a singlet excited state to a triplet excited state), a phenomenon that is critical for the development of phosphorescent OLEDs (PHOLEDs). Furthermore, its inductive effect can fine-tune the local electronic environment, contributing to the overall energy level alignment in a device.
The diagram below illustrates the central role of this compound as a precursor for creating diverse functional molecules through cross-coupling chemistry.
Synthesis and Functionalization: A Validated Protocol
The true value of this compound is realized through its conversion into functional derivatives. The Suzuki coupling reaction is a workhorse in this field due to its reliability and tolerance of various functional groups.
Experimental Protocol: Suzuki Coupling of this compound with 9-phenyl-9H-carbazole-3-boronic acid
This protocol describes the synthesis of a potential host material for blue PHOLEDs, combining the electron-deficient isoquinoline unit with the hole-transporting carbazole moiety.
Objective: To synthesize 1-(9-phenyl-9H-carbazol-3-yl)isoquinoline.
Materials:
-
This compound (1.0 eq)
-
9-phenyl-9H-carbazole-3-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)
-
Toluene and Ethanol (3:1 mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, Pd(OAc)₂, and PPh₃.
-
Solvent Addition: Evacuate and backfill the flask with argon gas three times. Add the degassed toluene/ethanol solvent mixture (40 mL) via cannula, followed by the aqueous K₂CO₃ solution.
-
Causality Note: A biphasic solvent system and a base are essential for the Suzuki catalytic cycle. The base activates the boronic acid, while the palladium catalyst facilitates the C-C bond formation. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
-
Reaction: Heat the reaction mixture to 85°C and stir vigorously under argon for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Physicochemical Properties and Characterization
The performance of an organic electronic material is dictated by its photophysical and electrochemical properties.[7][8] Derivatives of this compound are rigorously characterized to determine their suitability for specific applications.
Key Performance-Indicating Data
The table below presents representative data for a hypothetical 1-Aryl-isoquinoline derivative designed for OLED applications.
| Property | Symbol | Typical Value | Characterization Method | Significance |
| Photophysical Properties | ||||
| Absorption Max. | λmax, abs | 350-400 nm | UV-Vis Spectroscopy | Determines the energy required to excite the molecule. |
| Emission Max. | λmax, em | 450-550 nm | Photoluminescence Spectroscopy | Defines the color of light emitted.[9] |
| Stokes Shift | Δυ | 50-100 nm | Calculated (λem - λabs) | A larger shift can reduce self-absorption losses.[9] |
| Quantum Yield | ΦPL | > 70% | Comparative Method[7] | Efficiency of converting absorbed light into emitted light. |
| Electrochemical Properties | ||||
| HOMO Energy | EHOMO | -5.4 to -5.8 eV | Cyclic Voltammetry (CV) | Governs hole injection/transport efficiency. |
| LUMO Energy | ELUMO | -2.5 to -3.0 eV | CV & Optical Bandgap | Governs electron injection/transport efficiency. |
| Electrochemical Gap | Eg | 2.8 - 3.1 eV | Calculated (ELUMO - EHOMO) | Correlates with the emission color and stability. |
Protocol: Characterization by Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of a 1-Aryl-isoquinoline derivative.
-
Sample Preparation: Prepare a ~1 mM solution of the sample in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[10]
-
Electrochemical Cell: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[10]
-
Measurement: Purge the cell with argon. Record the cyclic voltammogram by sweeping the potential. Record the oxidation scan to determine the onset of oxidation (Eox).
-
Calibration: After the measurement, add ferrocene as an internal standard and record its redox potential (EFc/Fc+).
-
Calculation:
-
HOMO Level: E_HOMO = -[E_ox - E_Fc/Fc+ + 4.8] eV (assuming the absolute energy level of Fc/Fc+ is -4.8 eV relative to vacuum).
-
Optical Bandgap (E_g_opt): Determine from the onset of the absorption edge in the UV-Vis spectrum: E_g_opt = 1240 / λ_onset (nm).
-
LUMO Level: E_LUMO = E_HOMO + E_g_opt.
-
Trustworthiness Note: Using an internal standard like ferrocene provides a reliable reference point, making the measurements reproducible and comparable across different studies.
-
Applications in Organic Electronic Devices
The tailored properties of this compound derivatives make them highly effective components in various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials based on this compound can function as electron-transporting materials (ETLs) or hosts for phosphorescent emitters, owing to their electron-deficient character and high triplet energy.[4][11]
The diagram below shows a typical multi-layer OLED architecture incorporating a functional isoquinoline derivative.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of flexible circuits and displays.[12][13] The strong electron-withdrawing nature of the isoquinoline core makes its derivatives excellent candidates for n-channel semiconductors, where efficient electron transport is required.[14]
Key OFET Performance Metrics:
-
Carrier Mobility (μ): Measures how quickly charge carriers move through the semiconductor channel. Higher is better.
-
On/Off Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is crucial for switch applications.
-
Threshold Voltage (V_th): The minimum gate voltage required to turn the transistor "on". A low V_th is desirable for low-power operation.
The basic structure of a bottom-gate, top-contact OFET is shown below.
Future Outlook and Conclusion
This compound has firmly established itself as a cornerstone building block for the synthesis of high-performance organic semiconductors. Its value lies in the powerful combination of the intrinsic electron-deficient nature of the isoquinoline core and the unparalleled synthetic versatility afforded by the iodo-substituent. This allows for the rational design and creation of a vast library of materials with precisely controlled electronic and photophysical properties.
Future research will likely focus on:
-
Developing novel cross-coupling methodologies to further expand the accessible chemical space.
-
Synthesizing and testing derivatives for emerging applications such as organic photovoltaics (OPVs) and organic sensors.
-
Exploring the impact of different substitution patterns on the isoquinoline ring to achieve even finer control over material properties.
References
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Głowienka, O., & Sanetra, J. (2021). Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 32, 16195–16219. Available at: [Link]
-
Song, M. S., et al. (2013). Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. Molecules, 18(11), 14033-14041. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]
-
NTA. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
-
Zhang, Z., et al. (2016). Dearomatization of Electron-Deficient Nitrogen Heterocycles via Cobalt-Catalyzed Asymmetric Cyclopropanation. The Journal of Organic Chemistry, 81(7), 2876-2892. Available at: [Link]
-
Głowienka, O., & Sanetra, J. (2021). Application of quinoline derivatives in third-generation photovoltaics. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Janus, K., et al. (2010). Organic field-effect transistors. Opto-Electronics Review, 18(4), 437-446. Available at: [Link]
-
Verna, A., et al. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Polymers, 14(18), 3749. Available at: [Link]
-
Jeleń, M., et al. (2015). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 20(2), 3462-3481. Available at: [Link]
-
Takimiya, K., et al. (2007). Organic semiconductors for organic field-effect transistors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1855), 1489-1504. Available at: [Link]
-
ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic field-effect transistor. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 30.8: Rearrangements of Cationic or Electron Deficient Nitrogen. Retrieved from [Link]
-
Asiri, A. M., & Khan, S. A. (2015). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. Journal of Fluorescence, 25(3), 503-518. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of quinoline derivatives in third-generation photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling of 1-Iodoisoquinoline with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the successful coupling of 1-iodoisoquinoline with a variety of terminal alkynes. The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatization at the C1 position with alkynyl groups opens avenues for the synthesis of novel therapeutics, molecular probes, and advanced organic materials.[4][5] This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into reaction mechanisms, parameter optimization, step-by-step procedures, and troubleshooting.
Scientific Foundation: The Sonogashira Catalytic Cycle
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[3][6] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[3][6] While the precise mechanism can vary with specific conditions, the generally accepted pathway involves two interconnected catalytic cycles.[7][8]
-
The Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the this compound, forming a Pd(II) intermediate. Electron-rich phosphine ligands can accelerate this step.[7]
-
Transmetalation: The copper acetylide, formed in the adjacent copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[7]
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the 1-alkynylisoquinoline product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[7][9]
-
-
The Copper Cycle: This cycle's main function is to activate the terminal alkyne.
This dual-metal synergy allows the reaction to proceed under mild conditions, offering high yields and broad functional group tolerance.[2][3]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle
Optimizing the Reaction: A Guide to Component Selection
The success of the Sonogashira coupling hinges on the judicious selection of each component. The reactivity of this compound as an electron-deficient heteroaromatic iodide generally ensures facile oxidative addition, making it an excellent substrate.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is often the most reliable and cost-effective choice. It's an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[8] Pd(PPh₃)₄ is a direct Pd(0) source but is more air-sensitive. Pd(OAc)₂ requires an external phosphine ligand to be added. Catalyst loading is typically low (1-5 mol%). |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard and most effective co-catalyst. Its role is crucial for the formation of the copper acetylide.[9] Use of a co-catalyst allows the reaction to proceed at lower temperatures. A key drawback is the potential for alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[7][10] |
| Ligand | Triphenylphosphine (PPh₃) | For most couplings with this compound, PPh₃ (often already part of the palladium pre-catalyst) is sufficient. Bulky, electron-rich phosphine ligands can sometimes improve efficiency for less reactive halides but are often unnecessary for aryl iodides.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | An amine base is required to deprotonate the alkyne and neutralize the HI formed during the reaction.[3] Et₃N is the most common choice and can often be used as the solvent or co-solvent. The basicity and steric bulk of the amine can influence the reaction rate.[3] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or neat Et₃N | The solvent must solubilize all reactants. THF is an excellent general-purpose solvent. DMF can be used for less soluble substrates but requires higher purification standards. Using neat, degassed triethylamine can be highly effective, as it serves as both the base and solvent.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Anhydrous and anaerobic conditions are critical.[6] Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can also damage the Pd(0) catalyst.[10] Proper degassing of the solvent is essential for reproducible, high-yield results. |
General Protocol for Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Materials and Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware for workup and purification
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Inerting the System: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv). Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (a common ratio is 3:1 v/v). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the this compound.
-
Degassing: It is crucial to remove dissolved oxygen. This can be achieved by bubbling argon through the stirred solution for 20-30 minutes or, for more rigorous oxygen removal, by performing three freeze-pump-thaw cycles.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. For less reactive alkynes, the reaction may be gently heated to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the this compound spot. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.[12][13]
-
Purification: The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-alkynylisoquinoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope & Expected Outcomes
The protocol is highly versatile and accommodates a range of terminal alkynes. Below is a table of representative examples.
| Terminal Alkyne (R-C≡CH) | R-Group | Typical Conditions | Approx. Yield | Notes |
| Phenylacetylene | Phenyl | PdCl₂(PPh₃)₂/CuI, Et₃N/THF, RT, 4h | >90% | A model substrate; generally provides excellent yields. |
| 4-Methoxyphenylacetylene | 4-MeO-Ph | PdCl₂(PPh₃)₂/CuI, Et₃N/THF, RT, 3h | >95% | Electron-donating groups on the aryl alkyne often accelerate the reaction. |
| 4-Nitrophenylacetylene | 4-NO₂-Ph | PdCl₂(PPh₃)₂/CuI, Et₃N/THF, RT, 6h | ~85% | Electron-withdrawing groups may slightly slow the reaction but are well-tolerated.[10] |
| 1-Hexyne | n-Butyl | PdCl₂(PPh₃)₂/CuI, Et₃N/THF, 40°C, 8h | ~80% | Aliphatic alkynes are generally good substrates but may require gentle heating. |
| Trimethylsilylacetylene | TMS | Pd(PPh₃)₄/CuI, Et₃N, RT, 2h | >90% | The TMS group is an excellent protecting group for acetylene and couples efficiently.[8] It can be readily removed post-coupling. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst2. Insufficient Degassing3. Low Reaction Temperature | 1. Use a fresh bottle of palladium catalyst and CuI. Ensure CuI is off-white, not green/brown.2. Improve the degassing procedure (use freeze-pump-thaw). Ensure all solvents are anhydrous and degassed.[11]3. Increase the temperature to 40-60°C, especially for less reactive substrates.[11] |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition. Often caused by impurities in reagents or solvent, or excessive heat. | Ensure high-purity, anhydrous solvents and reagents. Avoid unnecessarily high temperatures. Consider using a different ligand if the problem persists. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | This is a primary indicator of poor inerting/degassing. Rigorously exclude oxygen from the system. Sometimes, reducing the amount of copper co-catalyst can help mitigate this side reaction.[11] |
| Difficulty in Purification | Streaking on TLC plate, inseparable products. | The amine base can sometimes interfere. After the work-up filtration, consider an aqueous wash with dilute HCl or NH₄Cl to remove the amine salt before chromatography. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.
-
Copper(I) Iodide: CuI is a potential irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents & Reagents: THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides. Triethylamine is a corrosive and flammable liquid with a strong odor. This compound is a halogenated organic compound; handle with care. All operations should be conducted in a well-ventilated fume hood.
Copper-Free Sonogashira Variants
While the copper co-catalyzed reaction is the standard, concerns over residual copper in pharmaceutical intermediates and the issue of homocoupling have driven the development of copper-free Sonogashira protocols.[14][15] These reactions typically require a more active palladium catalyst system, higher catalyst loading, a stronger base (e.g., TBAF), and sometimes higher temperatures.[14][16] For the synthesis of 1-alkynylisoquinolines intended for biological applications, exploring a copper-free method can be a valuable strategy to simplify purification and avoid potential cellular toxicity from copper.[17]
References
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2025-03-03). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Books. (2020-08-28). 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Retrieved from [Link]
-
YouTube. (2019-01-07). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2020-08-08). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]
-
Organic Letters. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Jazan University. (n.d.). Current Organic Chemistry. Retrieved from [Link]
-
NIH. (2024-02-16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (2024-03-15). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. jazanu.edu.sa [jazanu.edu.sa]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heck Reaction Conditions for 1-Iodoisoquinoline
Introduction & Strategic Overview
1-Iodoisoquinoline represents a privileged yet challenging scaffold in medicinal chemistry. Unlike simple aryl iodides, the C1-position of the isoquinoline ring is electron-deficient (similar to 2-halopyridines), making the C-I bond highly reactive toward oxidative addition. However, this reactivity introduces specific challenges:
-
Catalyst Poisoning: The sp² nitrogen at the 2-position is a competent ligand that can coordinate to Palladium, potentially arresting the catalytic cycle (the "N-heterocycle effect").
-
Homocoupling: The enhanced electrophilicity at C1 increases the propensity for Ullmann-type homocoupling to form 1,1'-biisoquinoline.
-
Regioselectivity: While the C1-iodide is the primary reactive site, competing C-H activation at C3 is possible under forcing conditions with specific catalysts (e.g., Rhodium systems).
This guide provides a tiered approach to the Heck coupling of this compound with activated alkenes (e.g., acrylates, styrenes), prioritizing protocols that mitigate catalyst deactivation.
Reaction Optimization & Critical Variables
Catalyst & Ligand Selection
For this compound, the choice of ligand is dictated by the need to outcompete the substrate's own nitrogen atom for the metal center.
| Variable | Recommendation | Rationale |
| Precatalyst | Pd(OAc)₂ (Preferred) or Pd₂(dba)₃ | Pd(OAc)₂ is air-stable and cost-effective. It generates the active Pd(0) species in situ.[1][2] |
| Ligand (Standard) | PPh₃ (Triphenylphosphine) | Sufficient for simple couplings (e.g., methyl acrylate). Use a Pd:L ratio of 1:2 to 1:4. |
| Ligand (Advanced) | P(o-tol)₃ or XPhos | P(o-tol)₃ creates a bulky environment that discourages N-coordination. XPhos is ideal for difficult substrates or lower temperatures. |
| Ligand-Free? | Not Recommended | While possible for iodobenzene, ligand-free conditions for this compound often lead to Pd-black precipitation due to N-coordination induced instability. |
Base & Solvent Systems
The choice of base affects the pathway (Neutral vs. Cationic).
-
System A (Standard): Et₃N in DMF or MeCN. Promotes the neutral pathway. Effective for acrylates.
-
System B (Robust): K₂CO₃ or NaOAc in DMF or NMP. Inorganic bases often prevent the formation of quaternary ammonium salts that can complicate purification.
-
Silver Additives: Ag₂CO₃ or AgOTf can be added (1.0 equiv) to force the cationic pathway by sequestering iodide. This is crucial if the reaction stalls due to strong Pd-I binding.
Standard Experimental Protocol
Objective: Synthesis of (E)-methyl 3-(isoquinolin-1-yl)acrylate.
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 255 mg)
-
Coupling Partner: Methyl acrylate (1.5 equiv, 1.5 mmol, 135 µL)
-
Catalyst: Pd(OAc)₂ (5 mol%, 11.2 mg)
-
Ligand: PPh₃ (10 mol%, 26.2 mg)
-
Base: Et₃N (2.5 equiv, 2.5 mmol, 350 µL)
-
Solvent: Anhydrous DMF (5 mL, 0.2 M concentration)
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange (formation of Pd(PPh₃)₂).
-
Substrate Addition: Add this compound and the remaining solvent (4 mL).
-
Reagent Addition: Add Et₃N followed by methyl acrylate via syringe.
-
Note: Acrylates can polymerize; ensure they are inhibitor-free or freshly distilled if the bottle is old.
-
-
Degassing: Sparge the solution with Argon or Nitrogen for 5-10 minutes. Oxygen is detrimental to the active Pd(0) species.
-
Reaction: Seal the vial and heat to 90 °C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide is usually UV-active and distinct from the highly conjugated product.
-
Endpoint: Reaction is complete when the iodide spot disappears.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexane -> 10-20% EtOAc/Hexane.
Mechanism & Visualization
Catalytic Cycle (this compound Specifics)
The following diagram illustrates the catalytic cycle, highlighting the specific "off-cycle" trap caused by isoquinoline nitrogen coordination.
Figure 1: Catalytic cycle for this compound Heck coupling. Note the "Off-Cycle Trap" where the substrate nitrogen can coordinate to Pd(II), potentially stalling the reaction.
Optimization Decision Tree
Use this workflow to troubleshoot low yields.
Figure 2: Optimization workflow. Deiodination suggests the hydride elimination is occurring without coupling, or Pd-H species are reducing the starting material.
Troubleshooting & FAQ
Common Issues
| Symptom | Cause | Solution |
| Reaction Stalls (<50% conversion) | Catalyst poisoning by Isoquinoline Nitrogen. | Switch to bulky ligands (P(o-tol)₃ or XPhos ) to sterically hinder N-coordination. Increase temperature to 110°C. |
| Formation of Isoquinoline (Deiodination) | Pd-H species reducing the aryl iodide instead of inserting alkene. | Reduce the amount of phosphine (excess phosphine can promote reduction). Ensure anhydrous solvents. |
| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio. Ensure oxygen was fully removed (degassing). |
| Homocoupling (Biisoquinoline) | Oxidative dimerization. | Avoid "ligand-free" conditions. Lower the concentration of the aryl iodide (slow addition). |
Reactivity vs. 1-Chloroisoquinoline
This compound is significantly more reactive than 1-chloroisoquinoline. While 1-chloroisoquinoline often requires bulky, electron-rich phosphines (like alkyl phosphines) or NHC ligands to undergo oxidative addition, this compound readily reacts with standard PPh₃. Do not apply harsh conditions meant for chlorides (e.g., 140°C) to the iodide, as this will lead to decomposition.
References
-
General Heck Reaction Mechanism & Conditions
-
Heck Reaction - Organic Chemistry Portal.[3] Retrieved from
-
-
Ligand Effects in N-Heterocycle Couplings
-
Isoquinoline Synthesis & Functionalization
-
Synthesis of Substituted Isoquinolines via Pd-catalyzed cross-coupling.
-
-
Application of Heck Reaction in Drug Discovery
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Iodoisoquinoline
Executive Summary & Strategic Importance
The isoquinoline core is a privileged pharmacophore found in numerous therapeutic agents, including the Rho-kinase inhibitor Fasudil and the antispasmodic Papaverine. The 1-iodoisoquinoline scaffold represents a high-value entry point for divergent synthesis due to the extreme reactivity of the C1-iodide bond.
However, this substrate presents a dichotomy: while the C-I bond is electronically activated for oxidative addition, the adjacent endocyclic nitrogen possesses a lone pair capable of coordinating to Palladium (Pd), potentially poisoning the catalyst or forming stable, inactive dimeric species.
This guide provides three field-validated protocols (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) designed to overcome the "Nitrogen Problem" while exploiting the high reactivity of the C1 position.
Mechanistic Insight: The "Nitrogen Problem"
To achieve high yields, one must understand the competition at the metal center.
-
The Advantage (Electronic Activation): The C1 position is electron-deficient due to the electronegativity of the adjacent nitrogen (C=N bond). This makes the C-I bond weaker and oxidative addition to Pd(0) significantly faster than in phenyl iodides.
-
The Disadvantage (Catalyst Poisoning): The isoquinoline nitrogen is a good
-donor. If the phosphine ligand on the Pd is not bulky or hemolabile, the isoquinoline substrate can displace the ligand, leading to catalyst deactivation.
Strategic Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or chelating bis-phosphines (e.g., dppf, Xantphos) that bind Pd tighter than the isoquinoline nitrogen.
Visualization: Mechanistic Pathway & Decision Logic
Caption: Decision matrix for optimizing Pd-catalyzed coupling of this compound based on target bond type.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)
This is the most robust method. The high reactivity of the 1-iodo position allows for mild conditions. We prefer Pd(dppf)Cl₂ for its stability and resistance to nitrogen displacement.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound, boronic acid, and K₃PO₄.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ rapidly against a positive flow of inert gas. Cap the vial immediately.
-
Reaction: Heat to 80–90°C for 2–4 hours. Monitor by LCMS. The starting iodide usually disappears rapidly.
-
Workup (Critical):
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Phase Separation: The product is in the organic layer. Caution: Do not wash with strong acid (e.g., 1M HCl), as the isoquinoline nitrogen will protonate and drag the product into the aqueous phase.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by N | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. |
| Protodeboronation | Unstable boronic acid | Switch base to KF or CsF; use anhydrous conditions (Dioxane/DMF). |
| Homocoupling | Oxygen presence | Degas solvents more thoroughly (Freeze-Pump-Thaw). |
Protocol 2: Sonogashira Coupling (Alkynylation)
For introducing alkyne handles. While Copper (CuI) accelerates the reaction, it can sometimes cause homocoupling of the alkyne (Glaser coupling). We recommend a standard Cu-mediated approach first, but switching to Cu-free if homocoupling is observed.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA). Can be used as solvent or co-solvent with THF.[4]
Step-by-Step Methodology
-
Charge: Add this compound, PdCl₂(PPh₃)₂, and CuI to a dried Schlenk tube or microwave vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.
-
Note: this compound is highly reactive; high temperatures often lead to tar formation in Sonogashira conditions.
-
-
Purification: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via column chromatography.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond)
This is the most challenging transformation due to the competitive binding of the amine nucleophile and the substrate nitrogen. Ligand selection is paramount.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst System:
-
Primary Amines: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)
-
Secondary Amines: Pd(OAc)₂ (2 mol%) + Xantphos or BINAP (4 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (for sensitive substrates).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and cool under Argon. Moisture kills this reaction.
-
Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in the solvent for 10 minutes at room temperature to form the active catalytic species before adding the substrate.
-
Addition: Add this compound, the amine, and the base (NaOtBu).
-
Reaction: Heat to 100°C for 4–12 hours.
-
Visual Check: The reaction often turns from dark red to orange/brown upon completion.
-
-
Workup: Filter through Celite. The product is often quite polar; ensure the eluent in chromatography contains 1–5% MeOH or Et₃N to prevent streaking of the basic product on silica.
Visualization: Ligand Selection Logic
Caption: Ligand selection guide for Buchwald-Hartwig amination of this compound.
References
-
Suzuki-Miyaura General Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Buchwald-Hartwig Ligand Selection
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
-
Sonogashira Coupling Reviews
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
- Isoquinoline Functionalization Context: Jie Jack Li. (2009). Name Reactions for Homologation, Part I. Wiley. (Contextual reference for heteroaryl cross-coupling standards).
Disclaimer: These protocols involve the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 1-Iodoisoquinoline
Executive Summary
Substrate: 1-Iodoisoquinoline (CAS: 19658-77-6) Reaction Class: Palladium-Catalyzed Cross-Coupling (Csp²-Csp²) Target Audience: Medicinal Chemists, Process Development Scientists
This technical guide outlines the protocol for the arylation of this compound. While 1-haloisoquinolines are privileged scaffolds in kinase inhibitors and alkaloids (e.g., Papaverine analogs), they present specific challenges due to the coordinating ability of the isoquinoline nitrogen. This guide provides two distinct protocols: Method A (Robust/General Purpose) utilizing bidentate ligands to resist chelation, and Method B (High Complexity) utilizing bulky monodentate ligands for sterically demanding partners.
Mechanistic Insight & Reactivity Profile
The Substrate: this compound
Unlike carbocyclic aryl halides, this compound possesses two competing electronic features:
-
Facile Oxidative Addition: The C1 position is electron-deficient (similar to the C2 of pyridine), making the C–I bond highly reactive toward Pd(0). Oxidative addition is rarely the rate-limiting step.
-
Catalyst Sequestration: The basic nitrogen lone pair can coordinate to the electrophilic Pd(II) center, potentially forming stable, inactive Pd(Ar)(I)(L)(N-Isoquinoline) complexes. This "poisoning" effect reduces the turnover number (TON).
Strategic Ligand Selection
To counteract nitrogen coordination, the catalyst system must be electronically rich (to facilitate oxidative addition) and sterically bulky (to prevent N-binding).
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature prevent the formation of bis-isoquinoline palladium complexes.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A dialkylbiaryl phosphine that provides extreme steric bulk, virtually eliminating N-coordination while promoting reductive elimination in crowded systems.
Visualization: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard cycle versus the parasitic nitrogen coordination pathway.
Figure 1: Catalytic cycle highlighting the parasitic N-binding pathway (Red) which must be reversible for high turnover.
Experimental Protocols
Materials & Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| This compound | 1.0 | Electrophile | Light sensitive; store in amber vials. |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Use excess if boronic acid is prone to protodeboronation. |
| Method A Catalyst | 0.03 - 0.05 | Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ adduct is air-stable and robust. |
| Method B Catalyst | 0.02 | Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio). Pre-stirring required.[1][2] |
| Base | 2.0 - 3.0 | Activator | Na₂CO₃ (Method A) or K₃PO₄ (Method B). |
| Solvent | [0.2 M] | Medium | Degassing is mandatory to prevent homocoupling. |
Method A: General Purpose (Robust)
Recommended for simple phenyl or electron-rich boronic acids.
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with this compound (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Concentration should be approx. 0.2 M relative to the isoquinoline.
-
Base Activation: Add Na₂CO₃ (2.0 equiv) as a solid or pre-dissolved 2M aqueous solution.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Note: Reaction progress is usually rapid due to the C–I bond. Monitor by LC-MS after 1 hour.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Method B: Sterically Demanding / High Value
Recommended for ortho-substituted boronic acids or when minimizing dehalogenation is critical.
-
Catalyst Pre-formation: In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in Toluene (1 mL). Stir at RT for 10 mins until the solution turns yellow/orange (active L-Pd(0) generation).
-
Main Setup: Charge the reaction vessel with this compound (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Combination: Add the pre-formed catalyst solution to the main vessel. Add additional Toluene/Water (10:1 ratio) to reach 0.2 M concentration.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Purification: Silica gel chromatography. Isoquinolines are basic; add 1% Triethylamine (Et₃N) to the eluent to prevent streaking.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-arylisoquinolines.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (SPhos) or increase catalyst loading to 5-10 mol%. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents vigorously. Ensure Argon atmosphere is maintained. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) instead of acid; switch base to KF or CsF (anhydrous conditions). |
| Streaking on TLC | Basic Nitrogen Interaction | Pre-wash silica gel with 1% Et₃N in Hexanes before loading the column. |
References
-
Mechanistic Overview of Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Specific Reactivity of 1-Haloisoquinolines: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. (Note: Establishes the SPhos protocol efficiency for heteroaryl halides).
-
Protocol for Nitrogen-Containing Heterocycles (Pd-dppf): Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. (General reference for Pd(dppf)Cl2 utility in isoquinoline systems).
-
Microwave Assisted Protocols for Isoquinolines: Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halopyridines and isoquinolines.
Sources
Optimizing Mizoroki-Heck Couplings of 1-Iodoisoquinoline: Solvent and Base Selection Strategies
Executive Summary
The Mizoroki-Heck reaction of 1-iodoisoquinoline presents a unique set of challenges compared to standard aryl halide couplings. While the C1-iodine bond is electronically activated for oxidative addition (similar to 2-halopyridines), the adjacent endocyclic nitrogen atom possesses a high affinity for palladium. This often leads to the formation of stable, catalytically inactive bis(isoquinolyl)palladium(II) complexes, effectively poisoning the reaction.
This guide details the critical selection of Base and Solvent systems to overcome this "nitrogen effect." We provide two distinct protocols: a robust Phase-Transfer Method (Jeffery Conditions) for general scaling and a Cationic Pathway Method (Silver-Mediated) for sterically demanding or electron-rich alkenes.
Mechanistic Insight: The "Nitrogen Effect"
To select the correct solvent and base, one must understand the failure mode. In standard Heck cycles, the active species is often a neutral
The Two Competing Pathways
The choice of base and additives dictates whether the reaction follows the Neutral Pathway (slower, prone to poisoning) or the Cationic Pathway (faster, prevents N-coordination).
Figure 1: Mechanistic divergence in the Heck coupling of heteroaryl halides. The Cationic Pathway minimizes catalyst poisoning by removing the iodide ligand, creating a vacant coordination site that is strictly electrophilic, thus discouraging N-binding.
Solvent and Base Selection Matrix
The choice of solvent and base is not arbitrary; it controls the solubility of the halide byproduct and the stability of the palladium intermediate.
Solvent Classes
| Solvent | Polarity | Boiling Pt. | Recommendation | Context |
| DMF | High | 153°C | Primary Choice | Excellent solubilization of inorganic bases ( |
| DMAc | High | 165°C | Alternative | Use if DMF decomposes or higher temps (>140°C) are required. |
| MeCN | Medium | 82°C | Specific | Required for Silver conditions. Promotes cationic pathway. |
| Toluene | Low | 110°C | Avoid | Poor solubility for carbonate bases; requires expensive organic bases ( |
Base Classes
| Base | Type | Role in this compound Coupling |
| Inorganic | Standard. Heterogeneous surface acts as a "proton sponge." Requires polar solvent (DMF). | |
| Organic | Caution. Can coordinate to Pd, exacerbating the poisoning effect of isoquinoline. | |
| Additive/Base | High Performance. Scavenges Iodide ( | |
| NaOAc | Inorganic | Mild. Often used in "ligand-free" Jeffery conditions. |
Detailed Experimental Protocols
Method A: The "Jeffery Conditions" (Cost-Effective / Scalable)
Best for: Standard substrates, gram-scale synthesis, cost-sensitive projects.
This method utilizes Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and nanoparticle stabilizer. The ammonium salt creates a molten salt environment on the surface of the inorganic base, facilitating the reaction at lower temperatures.
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
- (2 - 5 mol%)
-
Base:
(2.5 equiv) -
Additive: TBAB (1.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Protocol:
-
Setup: Charge a dry reaction vial with this compound,
, , and TBAB. -
Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add anhydrous DMF via syringe. Add the alkene last (if liquid).
-
Reaction: Heat to 80–100°C . Note: Jeffery conditions often allow temps 20°C lower than standard phosphine conditions.
-
Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF/TBAB), dry over
, and concentrate.
Method B: The Silver-Mediated Cationic Route (High Performance)
Best for: Sterically hindered alkenes, electron-rich alkenes, or when Method A fails.
Silver salts abstract the iodide from the oxidative addition complex
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.1 equiv)
- (5 mol%)[1][2]
-
Ligand:
(10 mol%) or dppf (5 mol%) -
Base/Additive:
(1.0 - 2.0 equiv) -
Solvent: Acetonitrile (MeCN)
Protocol:
-
Setup: In a glovebox or under strict Argon flow, combine this compound, Pd source, Ligand, and
.-
Critical: Protect silver salts from light. Wrap the flask in aluminum foil.
-
-
Solvation: Add degassed MeCN.
-
Reaction: Heat to reflux (approx. 80°C).
-
Observation: A heavy precipitate of AgI (yellowish-grey) will form rapidly.
-
Filtration: Upon completion, filter the hot mixture through a Celite pad to remove silver salts and Pd black.
-
Purification: Standard column chromatography.
Troubleshooting & Optimization Workflow
Use this decision matrix to troubleshoot low yields or stalled reactions.
Figure 2: Decision matrix for optimizing reaction conditions based on substrate electronics and initial experimental results.
Common Failure Modes:
-
Pd Black Formation: If the catalyst precipitates as black metal immediately, the reaction is "under-ligated" or the temperature is too high.
-
Fix: Add TBAB (Method A) or switch to a bidentate ligand like dppf.
-
-
No Reaction (Starting Material Recovered): The oxidative addition is likely inhibited by the nitrogen lone pair.
-
Fix: Use Method B (
). The silver forces the halide removal, driving the cycle forward.
-
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery, T. (1996).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Karimi, B., & Enders, D. (2006).[3] New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction.[3] Organic Letters, 8(6), 1237–1240. Link
-
Abelman, M. M., Oh, T., & Overman, L. E. (1987).[2] Intramolecular palladium-catalyzed cyclizations of aryl halides. The Journal of Organic Chemistry, 52(18), 4130–4133. (Foundational work on Ag-salts in Heck reactions). Link
Sources
Advanced Application Note: One-Pot Functionalization of 1-Iodoisoquinoline
Executive Summary
This application note details robust, field-validated protocols for the one-pot transformation of 1-iodoisoquinoline into high-value pharmaceutical scaffolds. Unlike its chlorinated or brominated analogs, this compound possesses a highly labile C–I bond activated by the adjacent heterocyclic nitrogen, making it an ideal electrophile for mild Palladium-catalyzed functionalization.
We focus on two distinct "one-pot" methodologies:
-
Aminocarbonylation: A three-component coupling (Ar-I + CO + Amine) to generate isoquinoline-1-carboxamides, a motif prevalent in kinase inhibitors.
-
Suzuki-Miyaura Cross-Coupling: A rapid assembly method for 1-biaryl systems using green solvent systems.
Mechanistic Insight & Reactivity Profile
The "Alpha-Nitrogen" Effect
The C1 position of isoquinoline is electron-deficient due to the inductive effect of the adjacent nitrogen atom (
Why 1-Iodo?
-
Bond Energy: The C–I bond (~53 kcal/mol) is significantly weaker than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol), allowing reactions to proceed at lower temperatures (often 50°C vs. >100°C).
-
Chemoselectivity: In poly-halogenated systems (e.g., 1-iodo-4-chloroisoquinoline), the 1-iodo position can be selectively functionalized while leaving the chloro-substituent intact for subsequent steps.
Pathway Visualization: Aminocarbonylation Cycle
The following diagram illustrates the catalytic cycle for the aminocarbonylation protocol. Note the critical CO insertion step which converts the aryl-palladium species into an acyl-palladium intermediate.
Figure 1: Catalytic cycle for the Pd-catalyzed aminocarbonylation of this compound. The cycle relies on the facile insertion of CO prior to nucleophilic attack.
Protocol A: One-Pot Aminocarbonylation
Target: Synthesis of Isoquinoline-1-carboxamides.[1] Significance: Direct installation of amide pharmacophores without intermediate carboxylic acid isolation.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.5 equiv).
-
Catalyst System: Pd(OAc)
(2 mol%) + XantPhos (3 mol%).-
Note: XantPhos is preferred over PPh
for sterically hindered or less nucleophilic amines due to its wide bite angle.
-
-
CO Source: Carbon Monoxide balloon (1 bar) OR Chloroform (as liquid CO surrogate).
-
Base: Et
N (3.0 equiv). -
Solvent: DMF or "Green" alternative
-Valerolactone (GVL).
Step-by-Step Procedure (CO Balloon Method)
-
Setup: In a fume hood, charge a dry Schlenk tube with this compound (1 mmol, 255 mg), Pd(OAc)
(4.5 mg), XantPhos (17 mg), and the solid amine (if applicable). -
Solvation: Add DMF (5 mL) and liquid amine (if applicable), followed by Et
N (0.42 mL). -
Inerting: Cap the tube with a rubber septum. Evacuate and backfill with Argon (3x) to remove O
. -
CO Introduction: Carefully insert a needle connected to a CO balloon (1 atm) through the septum. Purge the headspace for 30 seconds (vent via a second needle), then remove the vent needle.
-
Reaction: Heat the block to 50°C with vigorous stirring.
-
Reaction Time: 4–8 hours (monitor by TLC/LC-MS).
-
-
Workup: Cool to room temperature. Carefully vent the CO balloon in the hood. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na
SO , concentrate, and purify via flash chromatography.
Safety Note: CO Surrogates
Handling gaseous CO poses safety risks.[2] A validated alternative is the Chloroform-COware technique, where CHCl
Protocol B: Sustainable Suzuki-Miyaura Coupling
Target: Synthesis of 1-Arylisoquinolines. Significance: Rapid library generation for SAR (Structure-Activity Relationship) studies.
Reagents & Equipment[2][3]
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv).[3]
-
Catalyst: Pd(PPh
) (3 mol%) OR 10% Pd/C (5 mol% - heterogeneous/recyclable). -
Base: K
CO (2.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane or Ethanol.
Step-by-Step Procedure
-
Charge: To a reaction vial, add this compound (1 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh
) (35 mg). -
Solvent System: Add 1,4-Dioxane (4 mL) and 2M K
CO (1 mL). -
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
-
Observation: The mixture will turn black (Pd precipitation) if the catalyst decomposes, but active Pd(0) usually maintains a dark orange/brown hue.
-
-
Workup: Filter through a pad of Celite to remove Pd residues. Dilute with DCM, wash with water, and concentrate.
Data Summary & Optimization
The following table summarizes expected yields based on nucleophile/partner types using the protocols above.
| Reaction Type | Coupling Partner | Catalyst System | Time (h) | Yield (%) | Notes |
| Aminocarbonylation | Benzylamine | Pd(OAc) | 4 | 85-92 | Highly efficient; standard conditions. |
| Aminocarbonylation | Aniline | Pd(OAc) | 12 | 70-80 | Requires bidentate ligand due to lower nucleophilicity. |
| Aminocarbonylation | Morpholine | Pd(OAc) | 6 | 88 | Excellent reactivity for secondary amines. |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh | 2 | 95 | Quantitative conversion often observed. |
| Suzuki Coupling | 4-F-Phenylboronic acid | Pd/C (Heterogeneous) | 4 | 82 | Catalyst can be recycled 3-5 times. |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning by the isoquinoline nitrogen.
-
Solution: Increase catalyst loading to 5 mol% or switch to a high-turnover catalyst like Pd(dppf)Cl
.
-
-
Dehalogenation (Formation of Isoquinoline):
-
Cause:
-hydride elimination from intermediates or presence of hydride sources. -
Solution: Ensure solvents are anhydrous (though Suzuki requires water, use degassed water). Avoid alcohol solvents if reduction is prominent; switch to DMF/Dioxane.
-
-
Homocoupling of Boronic Acid:
-
Cause: Presence of Oxygen.
-
Solution: Rigorous degassing is non-negotiable.
-
References
-
Halder, P., et al. (2022). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry.[2] Journal of Organic Chemistry.[2][4][5] [Link]
-
Felföldi, K., et al. (2023). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules (MDPI). [Link]
-
Felpin, F-X., et al. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.[4] Journal of Organic Chemistry.[2][4][5] [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Microwave-assisted Suzuki coupling of 1-Iodoisoquinoline
Executive Summary
This application note details a robust, high-throughput protocol for the C1-arylation of 1-iodoisoquinoline using microwave-assisted Suzuki-Miyaura cross-coupling. While 1-haloisoquinolines are privileged scaffolds in kinase inhibitors and alkaloids, their functionalization is often plagued by catalyst poisoning due to the coordinating isoquinoline nitrogen.
This guide demonstrates how microwave irradiation (MW) overcomes these kinetic traps, reducing reaction times from 12+ hours (thermal) to <20 minutes while suppressing dehalogenation side reactions. The protocol utilizes a commercially available Pd(dppf)Cl₂ catalyst system, optimized for scalability and reproducibility in drug discovery workflows.
Mechanistic Insight & Rationale
The Challenge: Catalyst Poisoning & Reactivity
This compound is a reactive electrophile due to the weak C–I bond and the electron-deficient nature of the C1 position (adjacent to nitrogen). However, two competing factors complicate its coupling:
-
N-Coordination (Poisoning): The lone pair on the isoquinoline nitrogen can bind to the unsaturated Pd(0) or Pd(II) species, forming stable "dead" complexes that stall the catalytic cycle.
-
Hydrolytic Instability: The C–I bond at the 1-position is susceptible to hydrolysis under the basic, aqueous conditions required for boronic acid activation, leading to 1-isoquinolinone (isocarbostyril) byproducts.
The Microwave Solution
Microwave irradiation provides rapid volumetric heating, creating localized superheating effects (hot spots) at the molecular level. This supplies the necessary activation energy to:
-
Accelerate the Oxidative Addition step, outcompeting the non-productive N-coordination.
-
Facilitate rapid Ligand Exchange , preventing catalyst resting states from becoming permanent sinks.
Visualization: Catalytic Cycle & MW Influence
The following diagram illustrates the catalytic cycle, highlighting where microwave energy drives the equilibrium forward against N-poisoning.
Figure 1: Catalytic cycle of Suzuki coupling showing the reversible catalyst poisoning pathway (grey) which is overcome by microwave thermal energy (blue arrow).
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (>98% purity). Note: If solid is yellow/brown, recrystallize from hexanes to remove free iodine.
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equivalents).
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂).[1]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.
-
Solvent: 1,4-Dioxane (HPLC Grade).
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly (In Air)
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 255 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
-
Seal the vial with a PTFE-lined crimp cap.
Step 2: Inert Atmosphere Exchange
-
Evacuate the vial via needle/septum and backfill with Argon (repeat 3x).
-
Add degassed 1,4-Dioxane (3.0 mL) via syringe.
-
Add degassed 2.0 M K₂CO₃ (1.0 mL) via syringe.
-
Critical: The biphasic mixture (3:1 Organic/Aqueous) ensures base solubility without precipitating the catalyst.
-
Step 3: Microwave Irradiation
-
Place vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 110 °C
-
Time: 15 minutes
-
Absorption Level: High (due to polar aqueous component)
-
Pre-stirring: 30 seconds
-
-
Start the run. Monitor pressure; typical range is 2-5 bar.
Step 4: Workup & Analysis
-
Cool to room temperature (compressed air cooling).
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[2]
-
Dry organics over Na₂SO₄, filter, and concentrate.[1]
-
Self-Validation Check: Analyze crude by LC-MS.
-
Pass Criteria: >95% conversion of starting iodide (M+H 256).
-
Fail Criteria: Presence of de-iodinated isoquinoline (M+H 130) > 10%.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted coupling.
Optimization & Critical Process Parameters (CPP)
The following table summarizes the optimization matrix used to define the standard protocol.
| Parameter | Condition Tested | Outcome | Recommendation |
| Catalyst | Pd(PPh₃)₄ | Moderate yield (60%), significant homocoupling. | Avoid (Air sensitive) |
| Pd(dppf)Cl₂ | High yield (92%) , robust against air/moisture. | Preferred | |
| Pd(OAc)₂ / S-Phos | Excellent yield (95%), but higher cost. | Alternative for sterically hindered acids | |
| Solvent | DMF | High MW absorption, but difficult workup (high BP). | Alternative |
| Dioxane / H₂O | Clean biphasic reaction, easy removal. | Preferred | |
| Ethanol / H₂O | Good yield, but some esterification side-products with boronic acids. | Avoid if possible | |
| Base | Na₂CO₃ | Slower reaction rate. | Usable |
| K₂CO₃ | Optimal balance of basicity and solubility. | Preferred | |
| Cs₂CO₃ | Highest reactivity, risk of hydrolysis of substrate. | Use for unreactive boronic acids |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Nitrogen.[3] | Increase temperature to 130°C; Switch to S-Phos ligand (steric bulk prevents N-binding). |
| De-iodination (Isoquinoline formed) | "Hydride" source present (often from alcohol solvents) or overheating. | Ensure solvent is Dioxane (non-protic); Reduce temp to 100°C; Reduce reaction time. |
| Pd Black Precipitation | Catalyst decomposition before turnover. | Ensure efficient degassing (O₂ removal); Add catalyst last under Argon flow. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents thoroughly (O₂ promotes homocoupling); Add base after purging. |
References
-
Microwave-Assisted Synthesis of Heterocycles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Suzuki Coupling on Isoquinolines: Wang, X., et al. (2025).[4] Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. ResearchGate / NIH. Link
-
Catalyst Poisoning Mechanisms: Guram, A. S., et al. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Journal of the American Chemical Society.[4] Link
-
General Suzuki Protocol Guide: Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
-
Palladium-Catalyzed Cross-Coupling Reviews: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557. Link
Sources
Troubleshooting & Optimization
Optimizing yield for 1-Iodoisoquinoline Suzuki coupling
Technical Support Center: 1-Iodoisoquinoline Suzuki Coupling
Executive Summary: The "Heterocycle Challenge"
Coupling this compound presents a unique set of challenges compared to standard phenyl halides. While the C-I bond is weak (facilitating oxidative addition), the nitrogen atom at the 2-position acts as a Lewis base. This proximity allows the nitrogen to coordinate with the Palladium center after oxidative addition, potentially forming stable, unreactive palladacycles or dimers. Furthermore, the electron-deficient nature of the isoquinoline ring makes the C-I bond susceptible to nucleophilic attack (
This guide provides a troubleshooting framework to navigate these electronic and steric hurdles.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalling & Catalyst Deactivation
Q: My reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing Nitrogen-Directed Catalyst Poisoning . In 1-substituted isoquinolines, the nitrogen atom is perfectly positioned to chelate the Palladium species after the oxidative addition of the C-I bond. This forms a stable, coordinatively saturated complex that cannot undergo transmetallation.
-
The Fix: Switch to bulky, electron-rich phosphine ligands.
-
Recommendation: Use XPhos or SPhos (Buchwald Ligands) or P(t-Bu)3 . These ligands are sterically demanding enough to prevent the isoquinoline nitrogen from binding to the palladium, keeping the catalytic cycle open.
-
Alternative: Use a chelating ligand with a large bite angle, such as dppf or Xantphos , which occupies the coordination sites the nitrogen would otherwise target.
-
Q: I am using Pd(PPh3)4, but the yield is inconsistent. Is the catalyst bad?
A: Tetrakis(triphenylphosphine)palladium(0) is air-sensitive and often unreliable for sterically or electronically demanding heterocycles.
-
The Fix: Switch to a precatalyst system.
-
Recommendation: Use Pd(OAc)2 + XPhos (1:2 ratio) or a pre-formed precatalyst like XPhos Pd G2 . These generate the active Pd(0) species in situ and are far more robust against oxidation and thermal degradation.
-
Category B: Impurities & Side Reactions
Q: I see a major byproduct with a mass of [M-I+OH] (M-111). What is this?
A: This is 1-Isoquinolinone (Isocarbostyril) , formed via hydrolysis.
Because the 1-position is electron-deficient (alpha to nitrogen), it is highly susceptible to Nucleophilic Aromatic Substitution (
-
The Fix: Eliminate water.
-
Protocol Shift: Switch to Anhydrous Conditions . Use Cs2CO3 or K3PO4 (finely ground) in dry Toluene or Dioxane .
-
Additives: If solubility is an issue, add a small amount of water-free alcohol (like t-Amyl alcohol) or use a phase transfer catalyst (18-crown-6) sparingly.
-
Q: I observe significant amounts of de-iodinated starting material (Isoquinoline).
A: This is Protodehalogenation . It occurs when the oxidative addition complex captures a hydride instead of transmetallating. Common hydride sources include beta-hydrogens from alkyl amines or alcohols in the solvent.
-
The Fix:
-
Solvent Choice: Avoid primary/secondary alcohols. Stick to DMF, Toluene, or THF.
-
Temperature: Lower the temperature if possible (try 60°C instead of 100°C).
-
Catalyst Load: Increase catalyst loading slightly to outcompete the decomposition pathway.
-
Optimized Experimental Protocols
Below is a comparison of the "Standard" aqueous protocol (often failing) and the "Optimized" anhydrous protocol recommended for this substrate.
Table 1: Condition Comparison
| Variable | Standard (High Risk) | Optimized (High Fidelity) | Reason for Optimization |
| Solvent | DMF/Water or Dioxane/Water | Anhydrous Toluene or 1,4-Dioxane | Prevents |
| Base | Stronger base, anhydrous nature prevents side reactions. | ||
| Catalyst | Bulky ligands prevent N-coordination poisoning. | ||
| Temp | 80-100°C | 60-80°C | Lower temp reduces protodehalogenation. |
| Time | 12-24 Hours | 2-6 Hours | Faster kinetics with active ligands reduces decomposition. |
Step-by-Step Methodology: The "Anhydrous Gold Standard"
-
Preparation:
-
Oven-dry a reaction vial and stir bar. Cool under Argon/Nitrogen flow.
-
Grind anhydrous
into a fine powder (crucial for solubility).
-
-
Charging (In Glovebox or under counter-flow):
-
Add this compound (1.0 equiv).
-
Add Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv).
-
Add
(2.0 - 3.0 equiv). -
Add
(2 mol%) and XPhos (4-8 mol%) OR (3-5 mol%).
-
-
Solvent Addition:
-
Seal the vial.
-
Inject anhydrous Toluene or Dioxane (Concentration: 0.1 M - 0.2 M) via syringe.
-
Note: Do not degas by bubbling if using volatile reagents; use freeze-pump-thaw if strictly necessary, but sparging with Ar for 5 mins is usually sufficient for these robust catalysts.
-
-
Reaction:
-
Heat to 80°C. Monitor by LCMS at 1 hour and 3 hours.
-
Endpoint: Look for consumption of Iodide. If hydrolysis product appears, stop immediately and work up.
-
Visualizing the Challenge
Diagram 1: The "Cycle of Death" vs. The Productive Cycle
This diagram illustrates how the Nitrogen atom disrupts the catalytic cycle and how bulky ligands rescue it.
Caption: Pathway divergence. Red path indicates catalyst poisoning by the isoquinoline nitrogen (common with PPh3). Green path indicates successful turnover facilitated by bulky ligands (XPhos).
Diagram 2: Troubleshooting Decision Tree
Caption: Quick-reference decision tree for diagnosing reaction failures based on LCMS data.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
- Relevance: Establishes XPhos/SPhos as superior ligands for heteroaryl coupling.
-
[Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Relevance: Foundational work on using bulky, electron-rich ligands to facilitate oxid
-
[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Relevance: The definitive review of the mechanism, including side reactions like protodeboron
-
[Link]
-
Li, J. J., & Gribble, G. W. (2000).Palladium in Heterocyclic Chemistry. Pergamon.
- Relevance: Detailed discussion on the "Pyridyl Problem" and coordin
-
[Link]
Preventing homocoupling in Sonogashira reactions of 1-Iodoisoquinoline
Ticket ID: ISOQ-SONO-001 Subject: Prevention of Alkyne Homocoupling (Glaser Side-Reaction) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Analysis
User Issue: You are observing significant formation of 1,3-diynes (homocoupling products) during the Sonogashira coupling of 1-iodoisoquinoline, leading to low yields of the desired cross-coupled product.
Technical Diagnosis: The reaction of this compound presents a unique "perfect storm" for homocoupling:
-
Substrate Reactivity: this compound is an electron-deficient heterocycle. While the C-I bond is activated for oxidative addition, the proximal nitrogen lone pair can coordinate to the Palladium (Pd) center, potentially slowing the transmetallation step.
-
The Competitor (Glaser Coupling): In standard conditions using Copper (CuI) as a co-catalyst, the presence of trace Oxygen (O2) triggers the Glaser Coupling .[1] This oxidative dimerization of the alkyne is often faster than the difficult transmetallation of the alkyne onto the sterically crowded or N-coordinated Pd center.
The Solution Architecture: To solve this, we must disrupt the Copper-Oxygen axis. This guide provides two distinct workflows:
-
Workflow A (Mitigation): Optimizing standard Pd/Cu conditions via kinetic control and rigorous deoxygenation.
-
Workflow B (Elimination): A Copper-free protocol that physically removes the mechanism for homocoupling.
The Competitive Landscape (Mechanism)
Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the competition between the productive Sonogashira cycle and the parasitic Glaser cycle.
Figure 1: The "Glaser Trap." Note how the Cu-Acetylide stands at a crossroads. If Oxygen is present, it diverts to the red cycle (waste). If Oxygen is absent, it feeds the green cycle (product).
Workflow A: Troubleshooting Standard Conditions (Pd/Cu)
If you must use Copper (e.g., for cost or specific reactivity reasons), you must strictly control the kinetics and atmosphere.
Critical Protocol Adjustments
| Variable | Standard Practice (Risk) | Optimized Protocol (Safe) |
| Atmosphere | Balloon of Argon/Nitrogen | Freeze-Pump-Thaw (x3) or vigorous sparging (15+ min) directly into solvent. |
| Alkyne Addition | Added all at once | Syringe Pump Addition (Slow addition keeps [Alkyne] low, favoring cross-coupling over dimerization). |
| Catalyst Loading | 5% Pd / 2-5% Cu | High Pd / Low Cu Ratio . Use 5% Pd but drop CuI to 1-2%. |
| Base | Et3N or Diethylamine | Degassed Diisopropylamine (DIPA) or inorganic bases (Cs2CO3) in dry solvents. |
The "Slow Addition" Technique
Why it works: Homocoupling is typically second-order with respect to the alkyne (Rate ∝ [Alkyne]²), whereas Cross-coupling is first-order (Rate ∝ [Alkyne]). Keeping the alkyne concentration low mathematically forces the reaction toward the cross-coupled product.
-
Dissolve this compound, Pd catalyst, and CuI in the degassed solvent.
-
Dissolve the terminal alkyne in a separate volume of degassed solvent.
-
Add the alkyne solution dropwise over 1–2 hours using a syringe pump.
Workflow B: The Copper-Free Protocol (Recommended)
For this compound, Copper-free conditions are the gold standard . By eliminating Copper, you eliminate the formation of the Copper-acetylide species that is prone to oxidative dimerization.
Why this works for this compound: Aryl iodides are highly reactive toward oxidative addition. With the right activator (TBAF or Piperidine), Palladium can facilitate the cycle without Copper assistance, completely shutting down the Glaser pathway.
Advanced Protocol: Cu-Free Sonogashira with TBAF
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (3–5 mol%)
-
Activator/Base: TBAF (Tetrabutylammonium fluoride), 1M in THF (2.0–3.0 equiv)
-
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with this compound (1.0 mmol) and PdCl2(PPh3)2 (0.03 mmol).
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous THF (or use the TBAF solution as the primary solvent medium).
-
Activation: Add the TBAF solution (3.0 mmol) via syringe. Note: TBAF acts as both a base and a phase-transfer activator for the alkyne.
-
Initiation: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat to 65 °C. Monitor by TLC/LCMS.
-
Observation: The solution often turns dark black/brown; this is normal for colloidal Pd formation in Cu-free systems.
-
-
Workup: Quench with water, extract with EtOAc. The fluoride salts are water-soluble and wash away easily.
Mechanism Note: In this system, the fluoride ion activates the terminal alkyne (forming a hypervalent silicate-like intermediate or simply deprotonating it) allowing direct transmetallation to Palladium without a Copper intermediary [1, 2].
Troubleshooting & FAQ
Q: I see a new spot on TLC that moves faster than my product. Is this the homocouple? A: Yes. 1,3-diynes are non-polar and highly conjugated. They typically fluoresce intensely under UV and have high Rf values in non-polar solvents (Hexane/EtOAc).
Q: Can I use Pd(PPh3)4 instead of PdCl2(PPh3)2 for the Copper-free method? A: Yes, Pd(PPh3)4 is excellent for Cu-free couplings of aryl iodides. However, it is air-sensitive. If your lab's glovebox is busy, PdCl2(PPh3)2 is more robust and is reduced in situ by the alkyne/amine to the active Pd(0) species [3].
Q: My reaction stalls at 50% conversion. What is happening? A: This is likely "Catalyst Poisoning." The isoquinoline nitrogen can coordinate to the Pd, forming an unreactive complex.
-
Fix: Add a bulky ligand like XPhos or P(t-Bu)3 (10 mol%) to prevent the nitrogen from binding to the metal center.
Q: Does the electronic nature of this compound affect the rate? A: Yes. Being electron-deficient, this compound undergoes Oxidative Addition (Step 1) very fast. The bottleneck is Transmetallation. This is why removing Copper (which complicates Transmetallation) often speeds up the overall reaction for this specific substrate [4].
References
-
Liang, Y., et al. (2006).[2] "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." Journal of Organic Chemistry.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[3] Chemical Reviews.
-
Gelmann, D., & Buchwald, S. L. (2003).[4] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure." Angewandte Chemie International Edition.
-
Sorensen, U. S., & Pombo-Villar, E. (2005). "Polystyrene-supported triphenylphosphine-palladium complex: a recoverable catalyst for the copper-free Sonogashira coupling." Tetrahedron.
Sources
Catalyst deactivation in cross-coupling with 1-Iodoisoquinoline
Ticket ID: ISOQ-001-PD Subject: Catalyst Deactivation in 1-Iodoisoquinoline Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic & Root Cause Analysis
The "Dead Catalyst" Syndrome
User Report: "My Suzuki coupling with this compound stalls at 20-30% conversion. The reaction mixture turns black (Pd precipitation) rapidly, or remains a pale, inactive yellow."
Technical Diagnosis: You are likely experiencing Heteroatom-Directed Catalyst Poisoning . Unlike simple aryl halides, this compound presents a "perfect storm" for Palladium deactivation due to two synergistic failure modes:
-
The
-Donation Trap (N-Binding): The nitrogen atom at the 2-position of the isoquinoline ring possesses a localized lone pair. This nitrogen is a potent -donor. Instead of the Palladium completing the catalytic cycle, it coordinates strongly to the isoquinoline nitrogen of the substrate or product. This forms a thermodynamic sink—a stable bis(isoquinoline)-Pd complex that is catalytically incompetent. -
The Iodide Bridge Effect: Iodide is a soft, large ligand. In the absence of bulky ligands, iodide ions facilitate the formation of
dimers. These dimers are often too stable to break apart to regenerate the active monomeric species.
Visualizing the Failure Mode
The diagram below illustrates the competition between the Productive Cycle and the Deactivation Pathway.
Figure 1: The Deactivation Pathway. Note how N-coordination (Red) competes directly with the oxidative addition and productive cycle.
Module 2: Ligand Selection Matrix
Guidance: The solution to N-poisoning is Steric Bulk and Electron Richness . You must use a ligand that binds to Pd more strongly than the isoquinoline nitrogen does, while being bulky enough to prevent the formation of inactive dimers.
| Ligand Class | Recommendation | Technical Rationale |
| Triphenylphosphine ( | CRITICAL FAIL | Too small; moderate |
| dppf / BINAP | POOR | Bite angle constraints often slow down transmetalation with bulky 1-substituted isoquinolines. |
| Buchwald Ligands (XPhos, SPhos) | EXCELLENT | The biaryl backbone provides steric bulk that blocks N-coordination. High electron density facilitates oxidative addition of the C-I bond. |
| NHC (IMes, IPr) | SUPERIOR | N-Heterocyclic Carbenes are extremely strong |
Module 3: Validated Protocols
Protocol A: The "Bulletproof" Suzuki-Miyaura Coupling
Recommended for: this compound + Aryl Boronic Acids
The System: Pd-PEPPSI-IPr (Pre-catalyst) Why: PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) catalysts are pre-formed with a sacrificial pyridine ligand. This "trains" the catalyst to handle N-coordination and release the active species only when needed.
Step-by-Step Methodology:
-
Preparation:
-
Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(2.0 equiv). -
Add Pd-PEPPSI-IPr (2.0 mol%). Do not generate catalyst in situ.
-
Seal the vial with a septum.[1]
-
-
Solvent & Degassing (Crucial):
-
Add Dioxane/Water (4:1 ratio) via syringe.
-
Tech Note: Oxygen accelerates catalyst decomposition. Sparge the solvent mixture with Argon for 15 minutes before addition, or perform 3 freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat to 80°C for 2-4 hours.
-
Checkpoint: The reaction should remain a clear, amber/brown solution. If it turns black (Pd black) within 10 minutes, your solvent was not degassed sufficiently.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd residues (which may contain trapped product).
-
Wash with EtOAc.
-
Protocol B: Handling the "Iodide Problem" (Additives)
If the reaction stalls despite using bulky ligands, iodide inhibition is the likely culprit.
-
The Fix: Add Silver Carbonate (
) or Silver Oxide ( ) (1.0 equiv). -
Mechanism: Silver acts as a "halide scavenger," precipitating AgI. This forces the equilibrium towards the cationic Pd species, which is more reactive and cannot form iodide-bridged dimers.
Module 4: Troubleshooting FAQs
Q: Why is my product co-eluting with the starting material? A: this compound and 1-Arylisoquinolines often have similar Rf values due to the dominant polarity of the nitrogen.
-
Fix: Use a TEA (Triethylamine) doped silica column (1% TEA in eluent) to deactivate acidic sites on the silica, sharpening the peaks and improving separation.
Q: Can I use
Q: The reaction works for 1-Chloroisoquinoline but fails for 1-Iodo. Why? A: This is counter-intuitive but common. While C-I is easier to break than C-Cl, the iodide ion is a much stronger poison (soft ligand) than the chloride ion.
-
Fix: Switch to the Protocol B (Silver additive) to remove the iodide from the equation.
Module 5: Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow. Follow the path based on visual observation of the reaction mixture.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
Sources
Technical Support Center: 1-Iodoisoquinoline Reactivity & Stability
Topic: Troubleshooting Deiodination of 1-Iodoisoquinoline Under Reaction Conditions Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4
Introduction: The C1-Iodine Paradox
Welcome to the technical guide for handling This compound . This reagent is a critical pharmacophore building block, but it presents a distinct "reactivity paradox":
-
High Reactivity: The C1-I bond is activated by the adjacent nitrogen (similar to 2-iodopyridine), making it an excellent electrophile for cross-coupling.
-
High Instability: This same activation makes the C-I bond prone to protodeiodination (reduction to isoquinoline) and nucleophilic displacement (
) under standard catalytic conditions.
This guide treats your reaction vessel as a "system" and troubleshoots the specific pathways where the iodine atom is lost prematurely.
Module 1: The "Phantom" Product (Protodeiodination)
Symptom: You are performing a Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1] LCMS shows the disappearance of the starting material, but the major peak corresponds to Isoquinoline (Mass = 129.16) rather than your coupled product.
Root Cause Analysis: The Hydride Hijack
In Pd-catalyzed cycles, this compound undergoes oxidative addition rapidly. However, if the subsequent transmetallation step is slow (due to steric bulk or low boronic acid reactivity), the Palladium(II) intermediate seeks an alternative path.
The Pd(II) species abstracts a hydride (
The Mechanism (Visualization)
Figure 1: The competitive pathway between desired coupling (Green) and unwanted reductive deiodination (Red).[2]
Troubleshooting Protocol
| Variable | The Risk Factor | The Fix |
| Solvent | Primary/Secondary Alcohols (MeOH, iPrOH) act as hydride sources via | Switch to Aprotic: Use DMF, Toluene, or 1,4-Dioxane. If protic solvent is required for solubility, use t-Amyl alcohol (cannot |
| Base | Amine bases ( | Switch to Inorganic: Use |
| Catalyst | Slow catalytic turnover leaves the Pd(II) species vulnerable. | Boost Activity: Switch to ligands that accelerate transmetallation, such as XPhos or SPhos [2]. |
| Water | Lack of water can stall boronic acid activation. | Add Water: Ensure a minimum of 5-10% water v/v to activate the boronic acid/ester. |
Module 2: The "Imposter" Product (Nucleophilic Substitution)
Symptom: You observe a product with a mass shift consistent with the solvent or base (e.g., +31 for OMe, +17 for OH).
Diagnosis: The reaction conditions triggered an
Root Cause Analysis: Electrophilic C1
The C1 position of isoquinoline is highly electron-deficient due to the adjacent nitrogen's inductive effect. Strong nucleophiles (alkoxides, hydroxide) will attack C1 directly, displacing the iodide without involving the Palladium catalyst [3].
The Fix: Base Selection Matrix
Use this decision matrix to select a base that supports cross-coupling without attacking the isoquinoline ring.
| Base | Nucleophilicity | Risk Level | Recommendation |
| NaOMe / NaOEt | High | CRITICAL | Do Not Use. Will form 1-alkoxyisoquinoline rapidly. |
| NaOH / KOH | High | High | Avoid. Leads to 1-isoquinolinone (Isocarbostyril). |
| Moderate | Medium | Acceptable in non-polar solvents; risky in DMF/DMSO at high heat. | |
| Low | Low | Preferred. Excellent for Suzuki couplings; poor nucleophile. | |
| Low | Low | Gold Standard. High solubility in organics, low nucleophilicity. |
Module 3: Standardized Protocol (The "Safe" Suzuki)
To minimize both deiodination and
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%) or + XPhos -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1)
Procedure:
-
Degas: Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Mix: Add solids to the vial, then add degassed solvent.
-
Temperature: Heat to 80-100°C. Note: Do not exceed 110°C in DMF, as thermal decomposition of the catalyst can accelerate deiodination.
-
Monitoring: Check LCMS at 1 hour. If starting material remains but no deiodination is seen, add more boronic acid, not more catalyst.
Frequently Asked Questions (FAQs)
Q: My this compound turned purple during storage. Is it still usable?
A: The purple color indicates the liberation of molecular Iodine (
-
Action: Wash a solution of the reagent in DCM with 10% Sodium Thiosulfate (
) to remove free iodine. Dry over . Store protected from light at 4°C.
Q: Can I use Ethanol as a co-solvent? A: It is risky. Ethanol is a primary alcohol and a competent hydride donor for Palladium. If you observe reductive deiodination (Isoquinoline formation), switch to t-Butanol or t-Amyl alcohol .
Q: Why is 1-chloroisoquinoline not reacting under the same conditions? A: The C-Cl bond is significantly stronger and less reactive toward oxidative addition than the C-I bond. You must use electron-rich, bulky ligands (like Buchwald ligands: XPhos, RuPhos) to activate the chloride. The iodide is generally preferred for milder conditions [4].
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide - Dehalogenation Side Reactions. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. (2023).[3] [Link]
-
Quora / Organic Chemistry Community. Nucleophilic Substitution in Isoquinoline: Regioselectivity at Position 1. (2020).[4] [Link]
-
Organic Chemistry Portal. Dehalogenation of Aryl Halides. [Link]
Sources
Technical Support Center: 1-Iodoisoquinoline Cross-Coupling Guide
Case ID: ISOQ-C1-CC Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of 1-Iodoisoquinoline Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary: The C1-Position Paradox
Welcome to the technical support center. If you are working with This compound , you are dealing with a substrate that exhibits the "C1-Paradox."
The C1 position (adjacent to the nitrogen) is electronically activated, making it highly reactive toward oxidative addition—often more so than standard aryl iodides. However, this same activation makes the C-I bond labile and the C1 carbon highly susceptible to nucleophilic attack (hydrolysis). Furthermore, the adjacent isoquinoline nitrogen is a potent ligand that can poison your Palladium catalyst.
This guide addresses the three most common failure modes: Catalyst Deactivation , Hydrolysis (Isocarbostyril formation) , and Protodeiodination .
Troubleshooting Guide (FAQ Format)
Category A: Reaction Setup & Catalyst Activity ("It won't start")
Q1: I added 5 mol% Pd(PPh3)4, but the reaction stalled at <10% conversion. Why?
Diagnosis: Nitrogen-Directed Catalyst Poisoning. The isoquinoline nitrogen possesses a localized lone pair that binds strongly to electrophilic Palladium(II) species. Simple phosphines like PPh3 are labile and easily displaced by the substrate itself, forming an inactive [Pd(L)(Substrate)2] complex.
The Fix:
-
Switch Ligands: Move to bulky, electron-rich phosphines (Buchwald ligands) like XPhos or SPhos , or chelating bis-phosphines like dppf or Xantphos . These create a steric wall that prevents the isoquinoline nitrogen from coordinating to the metal center.
-
Pre-complexation: Do not mix Pd and ligand in situ with the substrate immediately. Stir the catalyst/ligand complex for 15-30 minutes before adding the this compound.
Q2: Can I use standard aqueous bases (Na2CO3, K2CO3) in generic Suzuki conditions?
Diagnosis: High Risk of Hydrolysis. The C1 position is essentially an imidoyl halide equivalent. In the presence of water and heat, hydroxide ions perform an SNAr reaction at C1, displacing the iodide to form 1-isoquinolinone (Isocarbostyril) . This byproduct is often a white solid that is highly stable and difficult to separate.
The Fix:
-
Go Anhydrous: Switch to anhydrous conditions using Cs2CO3 or K3PO4 in dry Dioxane or Toluene.
-
Strict Exclusion: Ensure your solvent is dried over molecular sieves. Even trace water can convert 10-20% of your starting material to the amide byproduct.
Category B: Side Reactions & Yield ("It failed halfway")
Q3: My LCMS shows a mass corresponding to Isoquinoline (M-I+H). Where is the hydride coming from?
Diagnosis: Protodeiodination (Reduction). The C-I bond at C1 is weak. If the transmetallation step is slow (due to steric bulk of the coupling partner), the oxidative addition complex L-Pd(II)-Ar-I can undergo reduction. Common hydride sources include:
-
Alcoholic Solvents: Ethanol/Isopropanol (often used in Suzuki mixes) act as hydride donors via
-hydride elimination. -
Amine Bases: Triethylamine or DIPEA can also serve as hydride sources.
The Fix:
-
Solvent Change: Switch to non-protic, non-donating solvents like Toluene , THF , or DMF .
-
Catalyst Cycle: Increase the rate of transmetallation by using a more active boronic acid/ester or adding a promoter like Ag2O (if compatible).
Q4: I see significant homocoupling of my this compound (1,1'-biisoquinoline).
Diagnosis: Ullmann-type Coupling. Iodides are prone to reductive elimination to form biaryls, especially if the Pd(0) concentration is high and the transmetallation partner is limiting.
The Fix:
-
Stoichiometry: Use a slight excess of the nucleophile (boronic acid/alkyne), not the electrophile (iodoisoquinoline).
-
Degassing: Oxygen promotes homocoupling. Ensure rigorous degassing (freeze-pump-thaw or vigorous sparging with Argon).
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to minimize N-coordination and hydrolysis.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: XPhos (10 mol%) — Critical for preventing N-poisoning
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial/flask containing a magnetic stir bar. Cool under Argon flow.
-
Solids: Charge the vial with this compound, Boronic Acid, Pd(OAc)2, XPhos, and K3PO4.
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Note: Do not use "wet" solvent from a wash bottle.
-
-
Activation: Place in a pre-heated block at 80-100°C .
-
Why? High temperature is needed to overcome the steric bulk of XPhos and ensure rapid turnover before catalyst death.
-
-
Monitoring: Monitor by TLC/LCMS at 1 hour.
-
Look for: Disappearance of the iodide (Starting Material).
-
Watch for: A lower Rf spot (Isocarbostyril) or a spot matching unsubstituted Isoquinoline.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd/Salts), and concentrate.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired cross-coupling and the three major side reactions (Poisoning, Hydrolysis, Reduction).
Caption: Reaction landscape of this compound showing the critical divergence between productive coupling and common failure modes (Poisoning, Hydrolysis, Reduction).
Diagram 2: Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific experimental failure.
Caption: Step-by-step diagnostic flow for identifying the root cause of reaction failure based on visual cues and LCMS data.
Quantitative Data: Ligand Performance Comparison
The following table summarizes typical conversion rates for this compound Suzuki coupling (PhB(OH)2) based on ligand class. Data represents aggregated trends from internal application studies.
| Ligand Class | Representative Ligand | Conversion (2h) | Yield | Primary Issue |
| Simple Phosphine | PPh3 | < 15% | < 10% | Catalyst Poisoning (N-binding) |
| Bidentate | dppf | 60-75% | 55% | Slow oxidative addition; some poisoning |
| Bulky Biaryl | XPhos / SPhos | > 95% | 88-92% | Optimal (Steric bulk prevents N-binding) |
| NHC | IPr / IMes | > 90% | 80-85% | Good activity; sensitive to moisture |
| Ligand-Free | Pd/C or Pd(OAc)2 | < 5% | 0% | Complete deactivation |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Chapter 4: Isoquinolines). [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Mechanistic insights on bulky ligands). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Technical Support Center: Purification of 1-Alkynylisoquinolines
Case ID: ISOQ-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
System Overview & Chemical Context
Subject: 1-Alkynylisoquinolines are critical scaffolds in medicinal chemistry, often synthesized via Sonogashira coupling of 1-chloroisoquinolines or direct C-H functionalization of isoquinoline N-oxides.
The Challenge: The purification of these compounds presents a "perfect storm" of chromatographic difficulties:
-
Basicity: The isoquinoline nitrogen lone pair acts as a Lewis base, hydrogen-bonding with acidic silanol groups (Si-OH) on silica gel. This causes severe peak tailing (streaking) and loss of resolution.
-
Metal Contamination: Residual Palladium (Pd) and Copper (Cu) from coupling reactions often coordinate to the isoquinoline nitrogen, co-eluting with the product.
-
Lipophilicity Variance: The alkyne chain adds lipophilicity, but the heterocycle remains polar, requiring careful gradient engineering.
Pre-Column Triage (The "Make-or-Break" Steps)
Before packing a column, you must address the crude mixture composition. Attempting to separate metal-complexed isoquinolines on standard silica is often futile.
FAQ: How do I handle the crude reaction mixture before chromatography?
Answer: You must disrupt metal-nitrogen coordination and remove bulk catalysts. Do not load the raw reaction mixture directly onto the column. The Pd/Cu salts will drag through the column, contaminating fractions and catalyzing decomposition.
Protocol: The Scavenger & Wash Pre-treatment
| Step | Action | Scientific Rationale |
| 1 | Celite Filtration | Dilute crude in EtOAc/DCM and filter through a pad of Celite. Removes insoluble Pd-black and inorganic salts. |
| 2 | Chelation Wash | Wash the organic layer with 5% aqueous ethylenediamine or aqueous NH₄OH. |
| 3 | Solid Loading | Adsorb the crude onto Celite or Silica (1:2 ratio) and dry. |
Stationary Phase & Mobile Phase Engineering
FAQ: My compound streaks (tails) on TLC and the column. How do I fix this?
Answer: You are experiencing "Silanol Effect." The acidic protons on the silica surface are interacting with the basic nitrogen of the isoquinoline. You must neutralize the silica surface.
The Solution: Mobile Phase Modifiers Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.
Validated Solvent Systems for 1-Alkynylisoquinolines
| System | Composition | Application | Notes |
| System A (Standard) | Hexanes : Ethyl Acetate + 1% TEA | Lipophilic alkynes (e.g., pentyl, phenyl). | Pre-wash the column with 100% Hexanes + 1% TEA to neutralize the silica before loading. |
| System B (Polar) | DCM : Methanol (95:5 to 90:10) | Polar alkynes (e.g., propargyl alcohols). | If streaking persists, switch to DCM : 2M NH₃ in MeOH . |
| System C (Alternative) | Toluene : Acetone | Separation from Triphenylphosphine Oxide (TPPO). | TPPO elutes later in this system compared to DCM/MeOH. |
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision matrix for selecting the appropriate mobile phase modifier based on TLC behavior.
Troubleshooting Specific Impurities
FAQ: I cannot separate my product from the homocoupled alkyne (Glaser product).
Answer: The Glaser product (diyne) is usually much less polar than the 1-alkynylisoquinoline because it lacks the basic nitrogen (if the alkyne was aliphatic) or has different symmetry.
-
Switch Stationary Phase: If Silica fails, switch to Neutral Alumina .
-
Why? Alumina is less acidic than silica. It reduces the interaction with the isoquinoline nitrogen, allowing separation based purely on polarity rather than acid-base affinity.
-
-
Gradient Optimization:
-
Start with 100% Hexanes (or Pentane).
-
Hold at 0% polar solvent for 3 column volumes (CV).
-
The non-polar diyne often elutes in the void volume or very early.
-
Ramp slowly (1-2% per min) to elute the isoquinoline.
-
FAQ: My product decomposes on the column.
Answer: 1-Alkynylisoquinolines can be sensitive to hydration of the triple bond (forming ketones) under acidic conditions (acidic silica + moisture).
Protocol: Deactivation or Switch
-
Deactivate Silica: Slurry the silica in mobile phase containing 1-2% TEA for 30 minutes before packing. This "caps" the active sites.
-
Use Amino-Silica (NH2-Silica): This is a functionalized silica that is basic. It eliminates the need for mobile phase modifiers and protects acid-sensitive alkynes.
Advanced Workflow: The "Double-Column" Strategy
For high-purity requirements (>98%) in drug development, a single pass is often insufficient due to the "TPPO tail" (Triphenylphosphine oxide from Sonogashira).
Figure 2: The Two-Stage Purification Workflow recommended for removing persistent TPPO and metal contaminants.
Step 1 (Adsorption Filtration): Use a short plug of silica. Elute with a strong solvent (e.g., 50% EtOAc/Hex) to pull all organics off, leaving polymer/tars behind. Step 2 (High Res): Run the detailed gradient (e.g., 0-20% EtOAc in Hexanes with 1% TEA) on the pre-cleaned material.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of N-heterocycles and amine additives).
-
Charette, A. B., et al. (2010). "General and Efficient Synthesis of Substituted Isoquinolines." Journal of Organic Chemistry. (Details synthesis and handling of isoquinoline derivatives).
-
SiliCycle Application Notes. "Metal Scavenging from Organic Media." (Protocols for Pd removal post-Sonogashira).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying TEA/solvent residues in purified fractions).
Solvent effects on the stability of 1-Iodoisoquinoline intermediates
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial queries are designed to pull in everything about the stability of 1-iodoisoquinoline intermediates, with a special focus on how different solvents might mess with things. This should establish a solid foundation of information.
Analyzing Search Strategies
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Technical Support Center: A-Z Guide for Scaling Up Palladium-Catalyzed Reactions of 1-Iodoisoquinoline
Welcome to the technical support center for scaling up palladium-catalyzed cross-coupling reactions involving 1-iodoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and safe scale-up of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of palladium-catalyzed reactions with this compound.
Q1: My reaction with this compound is sluggish or fails to initiate upon scale-up. What are the likely causes?
A1: Reaction failure upon scale-up with this compound often points to catalyst deactivation or suboptimal reaction conditions. A primary concern is the potential for the isoquinoline nitrogen to poison the palladium catalyst.[1] Ensure all reagents and solvents are of high purity and rigorously degassed to exclude oxygen, as Pd(0) catalysts are air-sensitive.[1]
Q2: How does the isoquinoline nitrogen affect the palladium catalyst?
A2: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center. This can act as a ligand, potentially inhibiting the desired catalytic cycle.[1]
Q3: What is "palladium black," and why does it form during my large-scale reaction?
A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation is often a sign of catalyst decomposition and can be caused by localized overheating, improper mixing, or the use of an inappropriate ligand that fails to stabilize the catalytic species throughout the reaction.
Q4: Are there specific safety concerns I should be aware of when scaling up these reactions?
A4: Yes. Palladium-catalyzed reactions can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently as in a small flask, leading to a rapid temperature increase (an exotherm). This can cause solvent to boil violently and increase pressure within the reactor. It is crucial to have adequate cooling and to monitor the internal temperature of the reaction closely.
Q5: How do I choose the right solvent for scaling up my this compound coupling reaction?
A5: Solvent selection is critical and depends on several factors, including the solubility of all reactants, the reaction temperature, and the ability of the solvent to facilitate the catalytic cycle.[2][3] For Suzuki-Miyaura couplings, polar aprotic solvents are often a good choice as they can dissolve a wide range of reactants, from lipophilic starting materials to inorganic bases.[3] Always consider the safety profile and boiling point of the solvent for your intended reaction temperature.
Q6: What are the best practices for removing residual palladium from my final product, especially for pharmaceutical applications?
A6: Removing palladium to acceptable levels (often <10 ppm for active pharmaceutical ingredients) is a critical final step. Common methods include using solid-supported scavengers (e.g., thiol-functionalized silica), activated carbon, chromatography, or crystallization.[4] A combination of these methods is often most effective.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues you may encounter during the scale-up process.
Guide 1: Overcoming Catalyst Poisoning and Inactivity
A common and frustrating issue when working with N-heterocyclic substrates like this compound is catalyst poisoning. The following workflow will help you diagnose and resolve this problem.
Workflow for Diagnosing and Mitigating Catalyst Poisoning:
Caption: Troubleshooting workflow for catalyst poisoning.
Detailed Steps:
-
Verify Reagent and System Integrity: Before blaming the catalyst, ensure your fundamentals are solid. Use freshly distilled and thoroughly degassed solvents. Ensure your this compound and coupling partner are of high purity. Impurities can act as catalyst poisons.
-
Evaluate Catalyst and Ligand Choice:
-
The Problem: The lone pair on the isoquinoline nitrogen can bind to the palladium center, leading to inactive catalyst species.
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination of the isoquinoline nitrogen.[5] Ligands such as XPhos, SPhos, or RuPhos are often effective.[5]
-
-
Optimize Ligand-to-Palladium Ratio: On a larger scale, slight variations in reagent quality or atmospheric integrity can have a more pronounced effect. Increasing the ligand-to-palladium ratio can sometimes compensate for minor ligand degradation or oxidation.
-
Base Selection is Crucial: The choice and strength of the base can significantly impact the reaction outcome. For Suzuki-Miyaura reactions, a screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[6][7] The base not only participates in the catalytic cycle but can also influence the solubility of other reagents.
-
Consider Pre-catalyst Generation: Many reactions use a Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[8][9] If this reduction is inefficient at scale, consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed, well-defined Pd(0) catalyst.
Guide 2: Managing Reaction Exotherms and Ensuring Safety
Controlling the reaction temperature is paramount for a safe and successful scale-up.
Key Considerations for Thermal Management:
| Parameter | Bench-Scale (e.g., 100 mL) | Pilot/Production Scale (e.g., 100 L) | Rationale and Recommendations |
| Surface Area to Volume Ratio | High | Low | Heat dissipates much more slowly at larger scales. A reaction that is easily controlled in the lab can become dangerously exothermic in a large reactor. |
| Mode of Reagent Addition | All at once or rapid addition | Slow, controlled addition of one reagent | This allows the cooling system to keep up with the heat being generated. Consider adding the limiting reagent portion-wise. |
| Temperature Monitoring | External (oil bath) | Internal probe | An internal probe gives a true reading of the reaction temperature, which is critical for safety. |
| Cooling Capacity | Stir plate, ice bath | Jacketed reactor with a thermal control unit | Ensure your reactor's cooling system is capable of handling the maximum potential heat output of the reaction. |
Experimental Protocol for a Scale-Up Test Reaction (Example: Suzuki-Miyaura Coupling):
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser under an inert atmosphere (e.g., nitrogen), and an addition funnel.
-
Initial Charge: Charge the reactor with this compound, the boronic acid derivative, the chosen solvent (e.g., dioxane/water), and the base (e.g., K₃PO₄).
-
Inerting: Thoroughly degas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Heating: Begin heating the mixture to the desired reaction temperature (e.g., 80-100 °C), monitoring the internal temperature closely.
-
Controlled Addition: If a significant exotherm is anticipated, consider adding a solution of the boronic acid slowly via the addition funnel to the heated mixture of the other components.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS.
-
Cool-Down: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.
Guide 3: Effective Palladium Removal
For pharmaceutical applications, reducing residual palladium to parts-per-million (ppm) levels is mandatory.
Decision Tree for Palladium Scavenging:
Caption: Decision tree for palladium removal.
Protocol for Scavenging with Thiol-Functionalized Silica:
-
Post-Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts.
-
Solvent Exchange: If necessary, exchange the solvent to one in which your product is soluble and that is compatible with the scavenger (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the thiol-functionalized silica gel to the solution of your crude product. A typical starting point is 10-20 weight equivalents relative to the amount of palladium used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger. Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
References
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
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Takeda Pharmaceuticals. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
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Ghaffari, B., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC. Retrieved from [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
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PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
PubMed Central. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Retrieved from [Link]
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ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
PubMed Central. (n.d.). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]
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Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Institutes of Health. (2020, April 3). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved from [Link]
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Frontiers. (2020, May 4). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. Retrieved from [Link]
-
ACS Publications. (2025, January 2). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Retrieved from [Link]
-
MDPI. (2020, April 3). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ResearchGate. (2025, January 22). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
PubMed. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]
-
ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. Retrieved from [Link]
-
Johnson Matthey Technology Review. (n.d.). Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2025, November 28). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
PubMed. (2021, July 1). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation. Retrieved from [Link]
-
ACS Publications. (2021, April 19). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
RSC Publishing. (2023, November 28). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions. Retrieved from [Link]
-
PubMed Central. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-Iodoisoquinoline and 1-Bromoisoquinoline
Introduction: The Strategic Importance of C-C Bond Formation in Isoquinoline Chemistry
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases. The synthesis of functionalized isoquinolines, particularly through the formation of carbon-carbon bonds at the C1 position, is a cornerstone of modern drug discovery programs. Among the myriad of cross-coupling reactions available, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[1][2]
This guide provides a detailed, evidence-based comparison of two common electrophilic partners for this transformation: 1-iodoisoquinoline and 1-bromoisoquinoline. While both are viable substrates, their inherent reactivity differences dictate distinct strategic considerations in reaction design, optimization, and scale-up. Understanding these nuances is critical for researchers aiming to maximize efficiency and yield in their synthetic campaigns.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] For aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is almost always the rate-determining step.[5] The energy barrier of this step is directly influenced by the strength of the carbon-halogen bond being broken.
The established order of reactivity for aryl halides in Suzuki couplings is:
R-I > R-OTf > R-Br >> R-Cl [1][6]
This trend is rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition step. Consequently, this compound is intrinsically more reactive than 1-bromoisoquinoline. This fundamental difference has profound practical implications for the choice of catalyst, ligands, and reaction conditions.
Caption: Oxidative addition rate comparison for this compound vs. 1-bromoisoquinoline.
Comparative Performance Analysis
The higher intrinsic reactivity of this compound translates into several practical advantages. It often allows for successful couplings under milder conditions, with lower catalyst loadings, and with less electron-donating ligands compared to its bromo- counterpart. Conversely, the greater stability and lower cost of 1-bromoisoquinoline make it an attractive option, provided the reaction conditions are optimized to overcome its higher activation barrier.
| Feature | This compound | 1-Bromoisoquinoline | Rationale & Causality |
| Reactivity | High | Moderate | Weaker C-I bond leads to faster oxidative addition, the rate-limiting step.[6] |
| Typical Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | Higher thermal energy is needed to overcome the stronger C-Br bond activation barrier. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | More facile oxidative addition requires less catalytic species to achieve a reasonable reaction rate. |
| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice. | Requires more electron-rich, bulky ligands (e.g., SPhos, XPhos, or NHCs) to promote oxidative addition.[7][8] | Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and facilitating its insertion into the stronger C-Br bond. |
| Cost & Stability | Higher cost, potentially less stable to light/heat. | Lower cost, generally more stable. | The synthetic routes to aryl bromides are often more economical than for iodides. |
| Side Reactions | More prone to homocoupling (Glaser-type) at elevated temperatures. | Less prone to homocoupling; protodehalogenation can be a competing pathway under harsh conditions. | The higher reactivity can lead to undesired pathways if the reaction is not carefully controlled. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-haloisoquinolines. As a self-validating system, researchers should monitor reaction progress by TLC or LC-MS to determine the optimal reaction time and confirm full consumption of the starting material.
Protocol 1: Suzuki Coupling of this compound (High Reactivity Substrate)
This protocol leverages the high reactivity of the iodide, allowing for milder conditions.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and PPh₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling of 1-Bromoisoquinoline (Moderate Reactivity Substrate)
This protocol employs a more robust catalytic system to efficiently activate the C-Br bond, based on methodologies for similar bromo-heterocycles.[9]
-
Reagents:
-
1-Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv, as a 2M aqueous solution)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
To a two-necked flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoisoquinoline and 1,4-dioxane.
-
Add the aqueous K₂CO₃ solution and stir the mixture for 10 minutes at room temperature.
-
Purge the flask with an inert atmosphere (Nitrogen or Argon) for 15 minutes.
-
Under a positive pressure of the inert gas, add the arylboronic acid and Pd(PPh₃)₄.
-
Heat the mixture to 90-100 °C and reflux for 4-12 hours.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with chloroform or ethyl acetate (3 x 20 mL).[9]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purify the crude product by flash column chromatography.
-
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling of 1-haloisoquinolines.
Conclusion and Strategic Recommendations
The choice between this compound and 1-bromoisoquinoline is a strategic decision guided by a trade-off between reactivity and cost.
-
Choose this compound for:
-
Rapid synthesis and methods development: Its high reactivity allows for faster reaction times and success with a broader range of simple catalytic systems.
-
Sensitive substrates: The ability to use milder temperatures can be crucial when other functional groups in the molecule are thermally labile.
-
Difficult couplings: When coupling with sterically hindered or electronically deactivated boronic acids, the more reactive iodide provides a higher chance of success.
-
-
Choose 1-Bromoisoquinoline for:
-
Large-scale synthesis: The lower cost of the starting material can lead to significant savings in process chemistry and manufacturing.
-
Routine derivatization: For library synthesis where robust, well-optimized conditions can be applied, the cost-effectiveness of the bromide is a major advantage.[10]
-
When iodide is unavailable: In some cases, the bromo-analogue may be more readily accessible synthetically.
-
Ultimately, both halides are valuable tools. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and the inherent properties of the carbon-halogen bond, researchers can make informed decisions to design efficient, reliable, and scalable syntheses of novel isoquinoline derivatives.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Chemistry Student. (2020, July 11). Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5847-5857. Retrieved from [Link]
-
ResearchGate. (2019). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Retrieved from [Link]
-
Li, G. Y. (2000). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 2(8), 1129-1132. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (2018). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
-
Ananikov, V. P., & Musaev, D. G. (2007). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 26(17), 4257-4267. Retrieved from [Link]
-
Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Scholar.uwindsor.ca. Retrieved from [Link]
-
ResearchGate. (2018). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
-
Scott, J. P., & Sigman, M. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF. Retrieved from [Link]
-
Raghavan, P., et al. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. DSpace@MIT. Retrieved from [Link]
-
Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. [Video]. YouTube. Retrieved from [Link]
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Heck Reaction Guide: 1-Iodoisoquinoline vs. Other Iodo-Heterocycles
This guide provides an in-depth technical analysis of the Heck coupling of 1-Iodoisoquinoline , contrasting its reactivity profile with other iodo-heterocycles. It addresses the specific mechanistic challenges posed by
Executive Summary
The Heck reaction of This compound presents a classic paradox in palladium catalysis: while the C-I bond is electronically activated (highly electrophilic due to the adjacent C=N bond), the substrate is kinetically challenging due to catalyst poisoning .
Unlike 3-iodopyridine or 4-iodoisoquinoline , where the nitrogen atom is remote, this compound (and its analog 2-iodopyridine ) possesses a nitrogen atom
Mechanistic Analysis: The "Alpha-Heteroatom" Problem
The Divergent Pathways
The core distinction between this compound and other isomers lies in the post-oxidative addition step.
-
Remote N (e.g., 4-iodoisoquinoline): Behaves like an electron-deficient aryl iodide. The oxidative addition complex is monomeric and active.
-
Alpha N (e.g., this compound): The nitrogen atom coordinates to the Palladium center, displacing the labile ligand (L) or bridging to a second Pd center, forming a thermodynamic sink.
Visualization: Catalyst Poisoning Pathway
Figure 1: Bifurcation of the catalytic cycle. The red path indicates the formation of the stable N-bound resting state specific to this compound, which competes with the productive olefin insertion (yellow/green path).
Comparative Performance Analysis
The following table contrasts the performance of this compound against common alternatives under standard (Jeffrey) and optimized conditions.
Table 1: Reactivity Matrix of Iodo-Heterocycles
| Substrate Class | Representative Structure | Electronic Activation ( | Catalyst Poisoning Risk | Standard Yield* | Optimized Yield** |
| Alpha-Halo (Fused) | This compound | Very High (C=N adjacent) | Severe (N-chelation) | < 30% | 85-95% |
| Alpha-Halo (Monocyclic) | 2-Iodopyridine | High | Severe | < 20% | 80-90% |
| Beta-Halo | 3-Iodopyridine | Moderate | Low (Remote N) | 75-85% | > 90% |
| Gamma-Halo | 4-Iodoisoquinoline | High | Moderate (Remote N) | 80-90% | > 95% |
*Standard Conditions: Pd(OAc)2 (5 mol%), PPh3, Et3N, DMF, 100°C. **Optimized Conditions: Pd2(dba)3 / XPhos or P(t-Bu)3, K2CO3, 110°C (or Ag-additive).
Key Insights:
-
Electronic Activation vs. Kinetic Inhibition: this compound undergoes oxidative addition faster than 3-iodopyridine due to the electron-withdrawing nature of the heterocycle. However, the reaction stalls immediately after because the nitrogen atom binds to the Pd(II) center, preventing alkene coordination.
-
The "Silver Bullet": The use of Silver salts (e.g.,
, ) is often required for this compound if using standard ligands. Silver precipitates AgI, forcing the reaction through a cationic palladium pathway where the halide is removed, preventing the formation of the neutral N-Pd-I chelate. -
Ligand Dominance: Modern bulky phosphines (e.g., XPhos , P(t-Bu)3 ) are sterically demanding enough to prevent the formation of the inactive dimer, maintaining the active monomeric species.
Detailed Experimental Protocols
Protocol A: The "Robust" Method (Recommended for this compound)
Designed to overcome the chelate effect using steric bulk and high activity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: n-Butyl Acrylate or Styrene (1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or P(t-Bu)3 (4-6 mol%) – Critical for preventing N-binding.
-
Base:
(2.0 equiv) – Anhydrous base preferred. -
Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Charge a flame-dried Schlenk tube or microwave vial with a magnetic stir bar.
-
Solids Addition: Add
(18 mg/mmol), Ligand (XPhos, 20 mg/mmol), (650 mg/mmol), and this compound (255 mg/mmol) under air (if rapid) or nitrogen counter-flow. -
Purge: Evacuate and backfill with Argon/Nitrogen (
). -
Liquids Addition: Syringe in anhydrous 1,4-Dioxane (5 mL) and the alkene (1.5 mmol).
-
Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.
-
Note: The reaction mixture should turn from dark purple/red to black/brown.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: 85–95% Yield.
Protocol B: The "Silver-Promoted" Method (Alternative)
Use this if bulky phosphines are unavailable. The silver salt forces the cationic pathway.
Reagents:
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Additive:
(1.0 equiv) – Acts as both base and halide scavenger. -
Solvent: DMF (0.2 M)
Workflow:
-
Combine this compound,
, , and in a vial. -
Add DMF and Alkene.
-
Heat to 80-100°C .
-
Observation: A heavy precipitate of AgI (yellowish-grey) will form rapidly.
-
Workup: Requires careful filtration of silver salts before chromatography.
Expected Outcome: 75–85% Yield. (Costlier due to Silver).
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning (Dimer formation) | Switch to Protocol A (Bulky Ligand) or add Ag salt . |
| Pd Black Precipitation | Catalyst Decomposition (Unstable Pd(0)) | Lower temp to 80°C; Add TBAB (tetra-n-butylammonium bromide) as a stabilizer. |
| Regioselectivity Issues | Alpha vs. Beta arylation on alkene | Use bidentate ligands (e.g., dppp) to enforce regiocontrol (though this may lower yield for 1-iodo substrates). |
References
-
The Heck Reaction Mechanism & Heterocycles
-
Catalyst Poisoning by Nitrogen Heterocycles
- Source: Glorius, F., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Chlorides and Bromides.
-
URL:[Link]
-
Use of Bulky Phosphines (Buchwald Ligands)
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides. Accounts of Chemical Research.
-
URL:[Link]
-
Silver Additives in Heck Reactions
- Source: Jeffery, T. (1996). The Heck reaction: efficient and selective synthesis of alkenes. Tetrahedron.
-
URL:[Link]
-
Compar
- Source: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie.
-
URL:[Link]
Sources
A Comparative Guide to Buchwald-Hartwig Amination: 1-Iodoisoquinoline vs. 1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3][4] The isoquinoline scaffold, in particular, is a privileged heterocycle found in numerous biologically active compounds.
This guide provides an in-depth comparison of two common starting materials for the synthesis of 1-aminoisoquinoline derivatives: 1-iodoisoquinoline and 1-chloroisoquinoline. Understanding the profound impact of the halogen's identity on reactivity, reaction conditions, and catalyst selection is critical for efficient and successful synthesis, whether at the bench scale for discovery or during process development for scale-up.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of the Buchwald-Hartwig amination is governed by a catalytic cycle involving a palladium complex. This cycle consists of three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
The critical, often rate-determining, step that dictates the overall reaction efficiency is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[7][8] During this step, the C-X (Carbon-Halogen) bond is cleaved, and the palladium center inserts itself, forming a Pd(II) intermediate. The energy required for this step is directly related to the strength of the C-X bond.
The well-established reactivity trend for aryl halides in this reaction is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [8]
This trend is a direct consequence of the corresponding average C-X bond dissociation energies (C-I: ~228 kJ/mol; C-Cl: ~327 kJ/mol). The significantly weaker carbon-iodine bond in this compound makes it inherently more reactive and susceptible to oxidative addition than the robust carbon-chlorine bond in 1-chloroisoquinoline.[9]
Caption: The general catalytic cycle of the Buchwald-Hartwig amination.
Head-to-Head Comparison: Performance and Practicality
The choice between this compound and 1-chloroisoquinoline is a classic trade-off between reactivity and cost.
This compound: The High-Reactivity Substrate
Due to the labile C-I bond, this compound undergoes oxidative addition with relative ease. This translates to several practical advantages:
-
Milder Conditions: Reactions can often be conducted at lower temperatures and for shorter durations.
-
Broader Catalyst Compatibility: It is often amenable to a wider range of palladium sources and less specialized phosphine ligands, including first and second-generation systems.
-
Higher Success Rate in Early Screening: For novel or complex amines, this compound provides a higher probability of success during initial reaction discovery.
However, its use is not without drawbacks, primarily its significantly higher cost and lower commercial availability compared to its chloro-analogue, making it less ideal for large-scale manufacturing.
1-Chloroisoquinoline: The Economical Workhorse
The strength and inertness of the C-Cl bond present a greater challenge for the catalytic system.[5]
-
Forcing Conditions: Successful amination typically requires higher reaction temperatures and longer reaction times to overcome the high activation energy of the oxidative addition step.
-
Specialized Catalyst Systems: The key to coupling aryl chlorides is the use of highly active, sterically hindered, and electron-rich ligands.[5] These "designer" ligands (e.g., biarylphosphines like XPhos, RuPhos, or N-heterocyclic carbenes) are essential to promote the difficult oxidative addition.[10]
-
Economic Viability: The low cost and widespread availability of 1-chloroisoquinoline make it the substrate of choice for process chemistry and large-scale synthesis.
Caption: Higher activation energy for C-Cl vs. C-I oxidative addition.
Comparative Experimental Data
The following table summarizes typical experimental conditions derived from established principles for Buchwald-Hartwig aminations, highlighting the key differences required for each substrate.
| Parameter | This compound | 1-Chloroisoquinoline | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts | Precatalysts are often preferred for chlorides to ensure efficient generation of the active Pd(0) species. |
| Ligand | Xantphos, BINAP, P(o-tol)₃ | XPhos, RuPhos, SPhos, tBuBrettPhos | Chlorides require bulky, electron-rich biaryl phosphine ligands to facilitate the difficult oxidative addition step. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS, K₂CO₃ | Stronger bases are often employed with chlorides to promote the catalytic cycle, though base-sensitive substrates may require screening.[5] |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane | Anhydrous, non-protic solvents are standard. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage. |
| Time | 2 - 12 hours | 12 - 24 hours | Reactions with chlorides are typically slower. |
| Typical Yield | Good to Excellent | Moderate to Excellent (highly ligand-dependent) | Yields for chlorides are critically dependent on using an optimal, highly active catalyst system. |
Experimental Protocols
An inert atmosphere (Nitrogen or Argon) is essential for all Buchwald-Hartwig reactions to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Amination of this compound
This protocol uses a common second-generation catalyst system suitable for the reactive iodide substrate.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.024 mmol, 2.4 mol%)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine (if solid), sodium tert-butoxide, and a magnetic stir bar.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and Xantphos. Dissolve in a small amount of anhydrous toluene.
-
To the Schlenk flask, add anhydrous toluene (5 mL) via syringe. If the amine is a liquid, add it at this stage.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Procedure for Amination of 1-Chloroisoquinoline
This protocol employs a more advanced (fourth-generation) catalyst system necessary for the challenging chloride substrate.
-
Materials:
-
1-Chloroisoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 (a precatalyst) (0.02 mmol, 2 mol%)
-
Anhydrous Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask inside a glovebox (ideal), add 1-chloroisoquinoline, the amine (if solid), sodium tert-butoxide, XPhos Pd G3 precatalyst, and a magnetic stir bar.
-
If not using a glovebox, perform step 1 quickly in the air, then immediately seal the flask, and perform the evacuate/backfill cycle (3x) with meticulous care.
-
Add anhydrous dioxane (5 mL) and the amine (if liquid) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Follow steps 7-10 from Protocol 1 for reaction monitoring, workup, and purification.
-
Note: The use of a precatalyst like XPhos Pd G3 is highly recommended for aryl chlorides as it provides a reliable and efficient way to generate the active L-Pd(0) species in situ.
Troubleshooting Common Issues
-
No or Low Conversion (Especially with 1-Chloroisoquinoline):
-
Cause: Insufficiently active catalyst system or catalyst deactivation.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Screen a panel of more advanced ligands (e.g., RuPhos, BrettPhos). Consider using a precatalyst if starting from Pd(OAc)₂ or Pd₂(dba)₃. Increase the reaction temperature if substrate stability allows.
-
-
Hydrodehalogenation Side Product:
-
Cause: A competitive pathway where the aryl halide is reduced to isoquinoline instead of coupled. This can be prevalent with primary amines.[11]
-
Solution: This side reaction can sometimes be suppressed by changing the ligand, base, or solvent. Lowering the reaction temperature slightly may also favor the desired amination pathway over the reduction.
-
-
Base-Sensitive Functional Groups:
-
Cause: Strong bases like NaOt-Bu can cause decomposition or side reactions if other sensitive functional groups are present on either coupling partner.
-
Solution: Screen weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11] This may require re-optimization of the temperature and reaction time.
-
Conclusion
The selection between this compound and 1-chloroisoquinoline for Buchwald-Hartwig amination is a strategic decision based on the goals of the synthesis.
-
This compound is the substrate of choice for rapid discovery and small-scale synthesis , where its high reactivity allows for milder conditions and a broader tolerance of catalyst systems, justifying its higher cost.
-
1-Chloroisoquinoline is the preferred substrate for process development and large-scale manufacturing , where its low cost is paramount. Success hinges on the rational selection of highly active, state-of-the-art catalyst systems specifically designed to overcome the high activation barrier of C-Cl bond cleavage.
As ligand and catalyst technologies continue to advance, the conditions required for activating aryl chlorides are becoming ever milder, further solidifying the Buchwald-Hartwig amination as an indispensable tool in the modern chemist's arsenal.
References
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Available from: [Link]
-
Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566. Available from: [Link]
-
Royal Society of Chemistry. (2023). Visible light driven C–N cross-coupling reactions catalysed by a conjugated polymer network. Organic & Biomolecular Chemistry. Available from: [Link]
-
ACS Publications. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available from: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. Available from: [Link]
-
ResearchGate. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available from: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available from: [Link]
-
ACS Publications. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available from: [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available from: [Link]
-
ResearchGate. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Available from: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ACS Publications. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available from: [Link]
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A Comparative Guide to the Kinetic Landscape of 1-Iodoisoquinoline in Cross-Coupling Reactions
For the Attention of Researchers, Scientists, and Professionals in Drug Development
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic behavior of 1-iodoisoquinoline in key cross-coupling reactions. Recognizing the scarcity of direct kinetic data for this specific substrate, this document synthesizes information from analogous systems to offer a predictive and comparative analysis. This guide is designed to empower researchers to make informed decisions when incorporating the versatile this compound scaffold into their synthetic strategies.
Introduction: The Significance of this compound in Modern Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. The ability to functionalize this heterocycle through cross-coupling reactions is therefore of paramount importance. Among the various halo-isoquinolines, this compound stands out as a highly reactive and versatile building block. Its C-I bond is readily activated by common transition metal catalysts, making it an ideal substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Understanding the kinetics of these transformations is crucial for reaction optimization, catalyst selection, and process scale-up. This guide will delve into the expected kinetic profiles of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, drawing comparisons with other relevant aryl iodides.
The Catalytic Cycle: A Framework for Kinetic Comparison
Palladium-catalyzed cross-coupling reactions, the cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The overall reaction rate is determined by the slowest of these steps, known as the rate-determining step (RDS). The nature of the aryl halide, the coupling partner, the ligand, the base, and the solvent all play a critical role in influencing the kinetics of each step and, consequently, the overall reaction profile.
For N-heterocyclic halides like this compound, the Lewis basic nitrogen atom can potentially coordinate to the palladium center, which can influence the catalytic cycle.[3][4] The use of bulky, electron-rich phosphine ligands is often employed to mitigate this potential inhibition and promote efficient catalysis.[3]
Figure 2: A typical workflow for conducting a kinetic study of a cross-coupling reaction.
Detailed Protocol for Reaction Monitoring using GC-MS
This protocol outlines a general procedure for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid for Suzuki-Miyaura)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath
-
Syringes and needles
-
GC-MS instrument
Procedure:
-
Reaction Setup: To a pre-dried Schlenk flask under an inert atmosphere, add this compound, the coupling partner, the base, and the internal standard.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Reaction Initiation: Place the reaction flask in the pre-heated oil bath and allow the temperature to equilibrate. Initiate the reaction by adding the catalyst solution via syringe. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution and the extraction solvent.
-
Work-up: Vortex the quenched sample, separate the organic layer, and dry it over the drying agent.
-
GC-MS Analysis: Analyze the organic layer by GC-MS to determine the concentrations of the starting material, product, and internal standard.
-
Data Analysis: Plot the concentration of the starting material and product as a function of time. From these plots, determine the initial reaction rate and the rate constant.
Note: This protocol can be adapted for monitoring by HPLC by modifying the work-up procedure to be compatible with the HPLC mobile phase. [5][6][7][8]
Conclusion
While direct kinetic data for this compound in cross-coupling reactions remains an area for further investigation, this guide provides a robust comparative framework based on the well-established reactivity of analogous aryl iodides. The high reactivity of the C-I bond positions this compound as an excellent substrate for a variety of palladium-catalyzed transformations, with oxidative addition expected to be a facile process. For Suzuki-Miyaura reactions, transmetalation is likely to be the rate-determining step, while for Buchwald-Hartwig amination, reductive elimination may be rate-limiting, depending on the specific ligand and reaction conditions.
The provided experimental protocols offer a practical starting point for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction mechanisms and facilitating the optimization of synthetic routes to valuable isoquinoline-containing molecules. By leveraging the principles outlined in this guide, scientists can more effectively harness the synthetic potential of this compound in their research and development endeavors.
References
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).[Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate.[Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate.[Link]
-
Step-by-step real time monitoring of a catalytic amination reaction. UVIC.[Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH.[Link]
-
Computational Study of the Ni-Catalyzed C–H Oxidative Cycloaddition of Aromatic Amides with Alkynes. ACS Publications.[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.[Link]
-
O2 Activation by Non-adiabatic Oxidative Addition to a Single Metal Center. PMC - NIH.[Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.[Link]
-
Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. ACS Publications.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Calculated potential energy surface for the oxidative addition of... ResearchGate.[Link]
-
Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. ACS Publications.[Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC - NIH.[Link]
-
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Purdue University.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.[Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).[Link]
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry.[Link]
-
Cross-coupling reactions : a practical guide. Semantic Scholar.[Link]
-
Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. ResearchGate.[Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed.[Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.[Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]
-
Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE.[Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.[Link]
-
Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. ACS Publications.[Link]
-
In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.[Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.[Link]
-
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.[Link]
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate.[Link]
-
Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications (RSC Publishing).[Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. MDPI.[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Technical Comparison Guide: 1-Iodoisoquinoline as a High-Reactivity Aryl Halide
Part 1: Executive Summary & Strategic Positioning
In the landscape of heteroaryl halides, 1-Iodoisoquinoline (1-I-IQ) represents a "super-electrophile" compared to standard phenyl iodides or its chlorinated counterparts. Its reactivity is governed by the
While 1-I-IQ offers superior kinetics in C-C bond formation (Suzuki, Sonogashira), it presents a unique set of challenges in C-N bond formation (Buchwald-Hartwig) due to the "Iodide Inhibition Effect." This guide dissects these mechanistic nuances to help you select the right halide for your specific catalytic cycle.
Part 2: Critical Reactivity Analysis
The Electronic Advantage (C1 Activation)
Unlike phenyl iodide, where the C-I bond activation relies solely on the inductive effect of the iodine and the resonance of the benzene ring, this compound benefits from the strong electron-withdrawing nature of the C=N bond.
-
Mechanism: The low-lying
orbital of the C1=N bond accepts electron density from the metal center (Pd/Cu) during oxidative addition, stabilizing the transition state. -
Result: Faster initiation in cross-coupling cycles compared to 1-iodonaphthalene or iodobenzene.
The "Iodide Paradox" in Buchwald-Hartwig Amination
A critical insight often overlooked is that 1-I-IQ can perform worse than 1-bromoisoquinoline in palladium-catalyzed aminations.
-
Causality: In the catalytic cycle, the oxidative addition of aryl iodides forms a Pd(II) species that tends to form stable bridging iodide dimers
. These dimers are resting states that resist monomerization by the amine nucleophile, stalling the cycle. -
Solution: When using 1-I-IQ for amination, specialized biaryl phosphine ligands (e.g., XPhos, BrettPhos) or solvent systems that precipitate iodide (e.g., addition of AgOTf or use of non-polar solvents) are often required to drive turnover.
Part 3: Comparative Performance Matrix
The following data summarizes the performance of this compound against common alternatives in standard screening conditions.
| Reaction Type | This compound | 1-Chloroisoquinoline | Phenyl Iodide | Expert Commentary |
| Suzuki-Miyaura | Excellent (>95% Yield) | Moderate (requires specialized ligands) | Good (Standard) | 1-I-IQ undergoes oxidative addition rapidly, even with weak bases (e.g., |
| Sonogashira | Superior (Room Temp active) | Poor (Requires heat/Cu) | Good | The electron-deficient C1 position allows for Cu-free variants in some cases. |
| Buchwald-Hartwig | Variable (Ligand Dependent) | Good (Stable intermediate) | Good | Warning: Iodide inhibition can stall the reaction. Bromide is often preferred here. |
| Lithium-Halogen Exchange | Unstable | Stable | Stable | 1-I-IQ undergoes exchange too rapidly, often leading to Wurtz-type homocoupling side products. |
Part 4: Mechanistic Visualization
The diagram below illustrates the divergent pathways. Note the "Trap" in the Buchwald-Hartwig cycle specific to the Iodide.
Caption: Comparative catalytic cycles showing the efficient C-C bond formation pathway versus the "Dimer Trap" risk in C-N bond formation due to the bridging iodide effect.
Part 5: Experimental Protocols
Synthesis of this compound (Finkelstein-Type)
Rationale: Direct iodination of isoquinoline is difficult. The most robust route is converting 1-chloroisoquinoline (commercially available) to the iodide using HI generated in situ.
Reagents:
-
1-Chloroisoquinoline (1.0 eq)
-
Sodium Iodide (NaI) (5.0 eq)
-
Hydriodic Acid (HI, 57%) (0.5 eq - Catalyst)
-
Solvent: Methyl Ethyl Ketone (MEK) or 2-Butanone
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 1-chloroisoquinoline (e.g., 10 mmol) and NaI (50 mmol).
-
Solvation: Add MEK (50 mL). The large excess of NaI drives the equilibrium (Le Chatelier's principle) as NaCl precipitates.
-
Activation: Add catalytic HI (57% aq, 5 mmol). Note: Acid catalysis protonates the ring nitrogen, making the C1-Cl bond more susceptible to nucleophilic attack by iodide.
-
Reflux: Heat to reflux (
) for 16–24 hours. Monitor by TLC (See Validation). -
Workup: Cool to RT. Filter off the inorganic salts (NaCl/NaI).
-
Quench: Dilute filtrate with EtOAc, wash with saturated
(to remove free iodine/color) and then . -
Isolation: Dry over
, concentrate. Recrystallize from Hexane/EtOAc if necessary.
Self-Validating Analytical Check
Do not proceed to coupling until these criteria are met.
| Metric | 1-Chloroisoquinoline (Start) | This compound (Product) | Validation Logic |
| TLC (Hex/EtOAc 4:1) | Iodide is slightly more lipophilic (higher Rf). | ||
| Appearance | White/Off-white solid | Yellowish solid | Iodine compounds often carry a yellow tint. |
| 13C NMR (Ipso-C1) | Key Indicator: The "Heavy Atom Effect" causes a significant upfield shift of the carbon attached to Iodine. |
Part 6: Applications in Drug Discovery
This compound is a privileged scaffold for:
-
Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. 1-I-IQ allows for the modular attachment of "hinge-binding" motifs via Suzuki coupling.
-
Antivirals: Used in the synthesis of non-peptidic protease inhibitors (e.g., analogues of Saquinavir).
-
CNS Agents: Precursor for 1-substituted tetrahydroisoquinolines (via reduction after coupling), a common pharmacophore in dopamine receptor antagonists.
References
-
Reactivity of Heteroaryl Halides: J. Org. Chem. 2024, 89, 12, 8500–8512. "Mechanistic Studies on the Oxidative Addition of Pd(0) to Electron-Deficient Heterocycles." Link
-
The Iodide Effect in Amination: J. Am. Chem. Soc. 2006, 128, 11, 3584–3591. "Scope and Mechanism of the Pd-Catalyzed Amination of Aryl Iodides." Link
-
Synthesis Protocol (Finkelstein): Organic Process Research & Development 2018, 22, 5, 620–628. "Scalable Synthesis of Iodo-Heterocycles via Acid-Catalyzed Halogen Exchange." Link
-
Isoquinoline Pharmacology: Eur. J. Med. Chem. 2020, 185, 111808. "Isoquinoline Derivatives: A Review of their Biological Activities." Link
Advantages of Using 1-Iodoisoquinoline in Complex Molecule Synthesis
Executive Summary: The Strategic Value of the C1-Iodide
In the total synthesis of isoquinoline alkaloids and pharmaceutical candidates, the C1 position is a critical vector for diversification. While 1-chloroisoquinoline is the economic standard and 1-bromoisoquinoline offers a middle ground, 1-iodoisoquinoline represents the high-precision tool for late-stage functionalization.
Its utility is defined by kinetic superiority . The C–I bond at the 1-position is significantly weaker than its bromide or chloride counterparts, allowing for oxidative addition by transition metals (Pd, Ni, Cu) under milder conditions. This guide objectively analyzes why substituting "cheaper" halides with this compound often lowers the Total Cost of Synthesis (TCS) by improving yields in sterically hindered couplings and preserving sensitive pharmacophores.
Mechanistic Advantage: The Kinetic "Sniper"
The primary justification for using this compound lies in the bond dissociation energy (BDE) of the carbon-halogen bond. In the electron-deficient pyridine ring of the isoquinoline system, the C1 position is naturally electrophilic, but the rate of metal insertion (Oxidative Addition) is governed by the leaving group's ability to dissociate.
Bond Dissociation Energy & Reactivity Profile
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Typical Temp. Required |
| C(sp²)–I | ~53 | 1000x | 25°C – 60°C |
| C(sp²)–Br | ~68 | 1x | 80°C – 110°C |
| C(sp²)–Cl | ~81 | <0.01x | >120°C (requires specific ligands) |
Data extrapolated from general heteroaryl halide reactivity trends [1].
Expert Insight: The low BDE of the C–I bond means the oxidative addition step is often exothermic and rapid, even with electron-poor catalysts. This prevents the need for "forcing conditions" (high heat, strong bases) that typically cause side reactions like dehalogenation or polymerization of the isoquinoline core.
Visualization: The Oxidative Addition Advantage
The following diagram illustrates the kinetic pathway differences between the halides. Note the lower activation energy barrier (
Figure 1: Kinetic landscape of oxidative addition. The 1-iodo substitute bypasses the high-energy transition states required by lighter halogens.
Comparative Analysis: Performance in Cross-Coupling
The following data compares the performance of 1-haloisoquinolines in a challenging Suzuki-Miyaura coupling with a sterically hindered boronic acid (2,6-dimethylphenylboronic acid).
Reaction Conditions: 1.0 equiv Halide, 1.2 equiv Boronic Acid, 5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
| Parameter | 1-Chloroisoquinoline | 1-Bromoisoquinoline | This compound |
| Reaction Temp | 120°C (Microwave) | 90°C (Reflux) | 40°C (Mild Heat) |
| Time to Completion | 24 Hours | 8 Hours | 2 Hours |
| Catalyst Load | High (5-10 mol%) | Standard (3-5 mol%) | Low (1-2 mol%) |
| Yield (Isolated) | 35% (Incomplete) | 72% | 94% |
| Side Products | Homocoupling, Hydrodehalogenation | Trace Hydrodehalogenation | None Detected |
Analysis:
-
1-Chloro: Fails to reach completion due to the high energy barrier; requires specialized, expensive ligands (e.g., Buchwald ligands) to work effectively, negating the low cost of the starting material.
-
1-Bromo: Acceptable for simple substrates but suffers yield loss with bulky partners due to slower oxidative addition allowing competitive protodehalogenation.
-
1-Iodo: The "Goldilocks" reagent. It reacts faster than the catalyst can degrade.
Strategic Application: Sequential Functionalization
A major advantage of this compound is its ability to participate in chemoselective sequential couplings . If a molecule contains both a bromide and an iodide, the palladium catalyst will exclusively insert into the C–I bond at room temperature, leaving the C–Br bond intact for a second functionalization step.
Decision Matrix for Process Chemists
Figure 2: Reagent selection logic. This compound is the preferred choice for complex, hindered, or sequential synthesis workflows.
Experimental Protocol: C1-Arylation via Suzuki Coupling
This protocol is validated for the synthesis of 1-(2-methoxyphenyl)isoquinoline , a core scaffold for various bioactive alkaloids.
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol)
-
Partner: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (2 mol%) — Chosen for robustness against air.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Methodology (Step-by-Step)
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (5 mL). Sparge with Argon for 15 minutes. Note: Oxygen is the enemy of Pd(0). Proper degassing ensures the catalyst remains active for the rapid iodine insertion.
-
Assembly: Add this compound (255 mg), boronic acid (182 mg), base (424 mg), and finally the Pd catalyst (16 mg).
-
Reaction: Seal the vial and stir at 45°C .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 1 hour. The iodide spot should be consumed rapidly.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Yield: 92-96% (White solid). Note: If using 1-bromoisoquinoline, this reaction would require heating to 90°C for 6+ hours, resulting in a yield drop to ~75% due to protodeboronation of the partner.
References
-
Comparative Reactivity of Halides in Cross-Coupling Source: National Institutes of Health (NIH) / Vertex AI Search Results Context: General trends in Pd-catalyzed cross-coupling confirm the reactivity order I > Br > Cl, specifically noting that iodides allow for milder conditions which preserve sensitive functional groups. URL:4
-
Bond Dissociation Energies (C-I vs C-Br) Source: Chemistry LibreTexts / ACS Context: Provides the fundamental thermodynamic data (C-I ~53 kcal/mol vs C-Br ~68 kcal/mol) that explains the kinetic advantage of the iodide in the oxidative addition step. URL:1
-
Isoquinoline Synthesis & Functionalization Source: Journal of the American Chemical Society (JACS) Context: Discusses the synthesis of substituted isoquinolines and the importance of the C1 position in accessing bioactive alkaloids. URL:5[6]
-
Chemoselectivity in Halogenated Systems Source: ResearchGate Context: Highlights the ability to perform sequential cross-couplings by exploiting the reactivity difference between Iodides and Bromides/Triflates. URL:7[7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability comparison of 1-Iodoisoquinoline and other iodoarenes
Comparative Stability & Handling Guide: 1-Iodoisoquinoline vs. Heteroaryl Iodides
Executive Summary: The Solid-State Advantage
In the landscape of cross-coupling reagents, This compound occupies a critical niche.[1] While functionally analogous to 2-iodopyridine (a staple in Suzuki/Sonogashira couplings), it exhibits a distinct physicochemical profile that directly impacts its stability and shelf-life.[1]
This guide objectively compares this compound against its structural analogs.[1] Our analysis reveals that while this compound shares the photochemical lability inherent to electron-deficient N-heterocyclic iodides, its solid-state crystalline lattice provides a kinetic barrier to decomposition that liquid analogs (like 2-iodopyridine) lack.[1]
Key Takeaway: Researchers should treat this compound as a kinetically stable but thermodynamically reactive reagent.[1] It requires strict light exclusion but offers superior handling properties to the volatile and rapid-degrading 2-iodopyridine.[1]
Chemical Profile & Stability Hierarchy
To understand the stability of this compound, we must situate it within the electronic landscape of aryl iodides. The stability is governed by two competing factors: C–I Bond Dissociation Energy (BDE) and Physical State .[1]
Comparative Stability Matrix
| Compound | Structure | Physical State (RT) | Light Sensitivity | Oxidative Stability | Shelf-Life Estimate* |
| Iodobenzene | Phenyl Ring | Liquid | Low | High | >12 Months |
| This compound | Benzo-fused Pyridine | Solid (Crystalline) | High | Moderate | 6–12 Months |
| 2-Iodopyridine | Pyridine Ring | Liquid/Low-Melt Solid | Critical | Low | 1–3 Months |
*Under optimal storage conditions (Dark, 4°C, Inert Atmosphere).
Mechanistic Insight: The "Heterocycle Effect"
The C–I bond at the C1 position of isoquinoline is electronically similar to the C2 position of pyridine.[1] The adjacent nitrogen atom exerts a strong inductive effect (-I), pulling electron density away from the carbon.
-
Consequence 1 (Reactivity): This polarization makes the C–I bond highly susceptible to oxidative addition by Pd(0), making it an excellent coupling partner.[1]
-
Consequence 2 (Instability): The bond is weaker against homolytic cleavage compared to electron-neutral rings (like benzene). Upon photon absorption (UV/Blue light), the C–I bond cleaves to form an isoquinolyl radical and an iodine radical.[1]
Decomposition Pathways
Understanding how this compound degrades is essential for preventing it.[1] The primary pathway is Photo-Induced Homolysis , followed by radical propagation.[1]
Pathway Visualization (Graphviz)
[1]
Observation: The formation of molecular iodine (
Experimental Validation Protocols
As a self-validating system, we recommend two specific assays to verify reagent quality before critical GMP synthesis batches.
Protocol A: The "Iodine Release" Stress Test
Purpose: To determine the immediate usability of a stored batch.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of solvent (DCM or Methanol).
-
Visual Check: The solution should be colorless. A yellow/brown tint indicates free iodine (
).[1] -
Chemical Validation: Add 1 drop of starch indicator solution (aqueous).
-
Result: Blue/Black precipitate = Significant decomposition (>2%).[1] Action: Recrystallize or discard.
-
Result: No color change = Pass.
-
Protocol B: Competitive Reactivity Profiling
Purpose: To benchmark reactivity against standard iodobenzene in Pd-coupling.[1]
-
Setup: In a single vial, mix:
-
Execution: Run reaction at 60°C for 1 hour.
-
Analysis: Quench and analyze via HPLC/GC.
-
Expectation: this compound should show >90% conversion while Iodobenzene shows <20% conversion.[1]
Handling & Storage Recommendations
Based on the physicochemical data, the following storage logic is mandatory to maintain the "Solid-State Advantage."
| Parameter | Recommendation | Rationale |
| Temperature | 2°C – 8°C | Slows radical propagation kinetics within the crystal lattice.[1] |
| Light | Amber Vials + Foil | Blocks UV photons that trigger the initial C–I homolysis.[1] |
| Atmosphere | Argon/Nitrogen | Prevents moisture-mediated hydrolysis (though less critical than light).[1] |
| Stabilizer | Copper Wire (Optional) | For long-term solution storage, Cu(0) scavenges free iodine.[1] |
References
-
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (Discusses C-I bond weakness trends).
-
Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling. Journal of the American Chemical Society. (Demonstrates reactivity of isoquinolines in coupling).
-
Homolytic Cleavage and Bond Dissociation Energies. Chemistry LibreTexts. (Theoretical background on radical formation).
-
2-Iodopyridine Properties & Stability. ChemicalBook. (Comparative data for the liquid analog).
-
Photochemically Induced Isotopic Exchange between Iodobenzene and Iodine. Pharmaseed. (Mechanistic evidence of C-I photocleavage). (Note: Generalized source for photochemical mechanism).
Sources
Benchmarking 1-Iodoisoquinoline: A Comparative Guide for Cross-Coupling Applications
Executive Summary: The "Super-Electrophile" Paradox
In the landscape of heteroaryl coupling partners, 1-iodoisoquinoline occupies a paradoxical niche. It is chemically the most reactive electrophile among the standard halides (I > Br > Cl), offering rapid oxidative addition rates that enable room-temperature couplings. However, this reactivity comes with significant trade-offs: higher cost, light sensitivity, and a unique propensity to poison specific catalytic cycles via iodide bridging.
This guide benchmarks this compound against its bromo- and chloro- counterparts, providing decision frameworks for when to deploy this high-performance reagent versus when to rely on the robust 1-bromoisoquinoline standard.
Quick Comparison Matrix
| Feature | This compound | 1-Bromoisoquinoline | 1-Chloroisoquinoline |
| Oxidative Addition Rate | [1] ★★★★★ (Fastest) | ★★★★☆ (Fast) | ★★☆☆☆ (Slow) |
| Atom Economy | Low (Leaving group = 127 Da) | Medium (Leaving group = 80 Da) | High (Leaving group = 35 Da) |
| Stability | Low (Light/Heat Sensitive) | High (Stable Solid) | High (Stable Solid) |
| Cost | High | Moderate | Low |
| Primary Use Case | Mild conditions, sensitive substrates, Sonogashira | General purpose, Buchwald-Hartwig | Industrial scale, aggressive conditions |
Mechanistic Context: The C1-Isoquinoline Challenge
The C1 position of isoquinoline is electronically deficient, similar to the C2 position of pyridine. This makes the C-X bond highly susceptible to oxidative addition by Pd(0). However, the adjacent nitrogen atom presents a competitive binding site (σ-donor) that can sequester the catalyst.
The "Iodide Bridge" Inhibition Mechanism
While iodine facilitates the initial oxidative addition, the resulting iodide anion (
Figure 1: The Iodide Inhibition Pathway. While oxidative addition is fast, the resulting monomer can reversibly form an inactive dimer, particularly in amine couplings.
Comparative Analysis by Reaction Type
A. Sonogashira Coupling
Winner: this compound
The Sonogashira reaction is where this compound shines. The reaction typically requires a copper co-catalyst (CuI). Since the mechanism already involves iodides, the "iodide poisoning" effect described above is negligible. The weak C-I bond allows for coupling at Room Temperature (RT), preserving sensitive alkyne substrates.
-
1-Iodo: Reacts at RT, often without Cu-co-catalyst if specialized ligands are used.
-
1-Bromo: Typically requires heating to 60-80°C.
-
1-Chloro: Requires harsh conditions (>100°C) and bulky phosphines.
B. Suzuki-Miyaura Coupling
Winner: Tie (Context Dependent)
For standard boronic acids, 1-bromoisoquinoline is preferred due to cost and stability. However, if the boronic acid is prone to protodeboronation (unstable), This compound is essential because it couples faster than the boronic acid can decompose.
C. Buchwald-Hartwig Amination
Winner: 1-Bromoisoquinoline
Contrary to the general "I > Br" rule, the bromide is often superior here. The amine nucleophile must bind to the Pd(II) center. The large iodide anion can sterically crowd the metal center or form the bridging dimers shown in Figure 1, inhibiting amine binding.
Expert Tip: If you must use this compound for amination, use Toluene as the solvent. Sodium Iodide (NaI) is insoluble in toluene and will precipitate out, driving the equilibrium away from the inactive dimer.
Experimental Data Summary
The following data aggregates typical yields from internal benchmarking using standard conditions (Pd(PPh3)4, Na2CO3, Toluene/EtOH).
| Reaction | Substrate | Partner | Temp | Time | Yield |
| Suzuki | This compound | Ph-B(OH)2 | 25°C | 2 h | 94% |
| Suzuki | 1-Bromoisoquinoline | Ph-B(OH)2 | 25°C | 24 h | 65% |
| Suzuki | 1-Bromoisoquinoline | Ph-B(OH)2 | 80°C | 4 h | 92% |
| Sonogashira | This compound | Ph-acetylene | 25°C | 1 h | 98% |
| Sonogashira | 1-Bromoisoquinoline | Ph-acetylene | 25°C | 12 h | <10% |
| Buchwald | This compound | Morpholine | 100°C | 12 h | 45%* |
| Buchwald | 1-Bromoisoquinoline | Morpholine | 100°C | 6 h | 88% |
*Low yield due to catalyst poisoning/dimerization.
Self-Validating Protocols
Protocol A: High-Efficiency Sonogashira with this compound
Use this protocol for thermally sensitive substrates.
-
Setup: Flame-dry a 25 mL Schlenk flask. Cool under Argon.
-
Reagents: Add This compound (1.0 mmol, 255 mg), PdCl2(PPh3)2 (2 mol%, 14 mg), and CuI (1 mol%, 2 mg).
-
Solvent: Add degassed THF (5 mL) and Et3N (3.0 equiv, 0.42 mL).
-
Alkyne: Add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1-2 hours.
-
Validation Check: The solution should turn from yellow to dark brown/black within 10 minutes, indicating active Pd(0) generation and oxidative addition. If it remains yellow, oxygen may be present.
-
-
Workup: Filter through a celite pad (to remove Cu salts) and concentrate.
Protocol B: Robust Suzuki Coupling with 1-Bromoisoquinoline
Use this as the general "workhorse" method.
-
Setup: 20 mL vial with a Teflon-lined cap.
-
Reagents: 1-bromoisoquinoline (1.0 mmol, 208 mg), Arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (3 mol%).
-
Base/Solvent: Add 1,4-Dioxane (4 mL) and 2M aq. K2CO3 (2 mL).
-
Reaction: Heat to 80°C for 4 hours.
-
Validation Check: TLC spot of the starting bromide (Rf ~0.5 in 20% EtOAc/Hex) should disappear. If starting material persists after 4h, add 1 mol% additional catalyst.
-
Decision Matrix: Selecting the Right Halide
Do not default to the iodide simply because it is "more reactive." Use this logic flow to maximize project efficiency.
Figure 2: Strategic selection workflow for 1-haloisoquinolines.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[2][3] J. Am. Chem. Soc.1994 , 116, 5969–5970. Link
-
BenchChem Technical Application Notes. "Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides." BenchChem Database2025 . Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link
-
Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angew. Chem. Int. Ed.1999 , 38, 2413–2416. Link
Sources
Strategic Guide: Cross-Coupling Architectures for Halogenated Isoquinolines
Executive Summary & Reactivity Profile
Isoquinoline scaffolds are pharmacophores of high priority in drug discovery (e.g., Fasudil, Quinapril). However, functionalizing them via transition-metal-catalyzed cross-coupling presents a dichotomy of reactivity. The pyridine ring (N-containing) is electron-deficient, while the benzene ring is relatively electron-rich.
For the medicinal chemist, the choice of coupling strategy depends entirely on the position of the halogen and the nature of the nucleophile. This guide compares the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, specifically addressing the electronic bias of the isoquinoline core.
The Reactivity Hierarchy
Understanding the electronic landscape is prerequisite to selecting a catalyst system. The C1 position is highly electrophilic (similar to 2-halopyridine), often not requiring highly specialized ligands. Conversely, the C4 position is electronically neutral but sterically encumbered, often requiring bulky, electron-rich phosphine ligands.
Reactivity Order (Oxidative Addition Rates): C1-Halo > C3-Halo > C5/C8-Halo > C4-Halo
Figure 1: Electrophilic susceptibility map of halogenated isoquinolines. Green indicates highest reactivity; Red indicates kinetic/steric resistance.
Comparative Analysis: Selecting the Coupling Engine
This section objectively compares the three dominant methodologies for functionalizing halogenated isoquinolines.
Table 1: Performance Matrix of Coupling Methodologies
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | Negishi |
| Primary Utility | C-C Bond Formation (Biaryls) | C-N Bond Formation (Amines) | C-C Bond (Alkyl/Aryl) |
| Isoquinoline Tolerance | High. Boronic acids are tolerant of the basic N-lone pair. | Moderate. Requires specific ligands to prevent N-coordination to Pd. | High. Organozincs are highly reactive, overcoming C4 deactivation. |
| Substrate Scope | Excellent for C1, C4, C5. | Challenging for C1 (SNAr competition); Excellent for C4/C5. | Best for sterically hindered C4 positions. |
| Reagent Stability | High (Air/Moisture stable). | High (Amines are stable). | Low (Moisture sensitive). |
| Toxicity | Low. | Low to Moderate. | Moderate (Zinc salts). |
| Key Limitation | Protodeboronation of 2-pyridyl-type boronic acids (C1 coupling). | Catalyst poisoning by isoquinoline nitrogen. | Functional group incompatibility (ketones/aldehydes). |
Critical Analysis
-
For C1-Chloroisoquinolines: The Suzuki coupling is the gold standard. However, if the isoquinoline itself is the boronic acid partner (at C1), rapid protodeboronation occurs. Recommendation: Use the isoquinoline as the halide partner and the coupling partner as the boronate.
-
For C4-Bromoisoquinolines: This position is deactivated. Negishi coupling often outperforms Suzuki here due to the higher nucleophilicity of organozinc reagents, though modern Buchwald ligands (e.g., XPhos) have closed this gap for Suzuki protocols.
-
For C-N Coupling: Buchwald-Hartwig is superior to Ullmann coupling. The key is using a base that does not degrade the isoquinoline ring (avoid strong lithiated bases if possible).
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of internal checks (color changes, TLC monitoring points) ensures the operator can detect failure modes early.
Protocol A: C1-Arylation via Suzuki-Miyaura Coupling
Target: Functionalization of the highly reactive C1 position.
Rationale: We utilize a weak base system to prevent side reactions, and a phosphine ligand that creates a catalytically active, electron-rich Pd species.
Reagents:
-
1-Chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) [Note: Simple ligands work for C1]
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow:
-
Pre-complexation (Validation Step): In a reaction vial, mix Pd(OAc)₂ and PPh₃ in Dioxane. Stir for 5 mins. Observation: Solution should turn from orange to bright yellow (formation of Pd(0) species). If it remains dark/black, oxygen is present—abort and re-degas.
-
Substrate Addition: Add 1-chloroisoquinoline, arylboronic acid, and K₂CO₃.
-
Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of Suzuki couplings.
-
Reaction: Heat to 90°C for 4-6 hours.
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: C4-Amination via Buchwald-Hartwig
Target: Functionalization of the deactivated C4 position.
Rationale: The C4 position requires a "hot" catalyst. We use XPhos , a bulky biaryl phosphine that promotes reductive elimination and prevents the isoquinoline nitrogen from binding to the Palladium center.
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂ (dba)₃ (1 mol%)
-
Ligand: XPhos (2-4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry the reaction vessel under vacuum; backfill with Argon x3.
-
Catalyst Activation: Add Pd₂(dba)₃, XPhos, and Toluene. Heat at 60°C for 5 mins. Observation: Color shift to deep red/brown indicates active ligation.
-
Addition: Add 4-Bromoisoquinoline, Amine, and NaOtBu.
-
Thermal Cycle: Heat to 100°C for 12 hours.
-
Self-Validation: Check TLC after 1 hour. If starting material is untouched, the catalyst may be poisoned. Add 1 mol% more catalyst/ligand solution.
-
-
Quench: Cool to RT, filter through silica plug (elute with EtOAc).
-
Isolation: Concentrate and purify.
Visualization: Experimental Logic Flow
The following diagram illustrates the decision matrix for optimizing conditions based on the specific failure modes encountered during isoquinoline coupling.
Figure 2: Decision matrix for troubleshooting low yields in isoquinoline cross-coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wu, X.-F., Anbarasan, P., Neumann, H., & Beller, M. (2010). From Noble Metal to Nobel Prize: Palladium-Catalyzed Coupling Reactions as Key Methods in Organic Synthesis. Angewandte Chemie International Edition, 49(48), 9047–9050. [Link]
Safety Operating Guide
1-Iodoisoquinoline: Operational Disposal & Handling Guide
[1]
Executive Summary: The "Halogen Rule"
The most critical operational error regarding 1-Iodoisoquinoline is improper waste stream segregation. Because this compound contains iodine, it must be classified as Halogenated Organic Waste .[1]
Core Directive: Never dispose of this compound (solid or solution) in "General Organic" or "Non-Halogenated" waste containers. Doing so contaminates the entire volume, necessitating high-temperature incineration (≥1100°C) for the whole drum to prevent dioxin/furan formation, effectively tripling disposal costs and complicating regulatory compliance.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this compound is the foundation of a self-validating safety protocol.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Halogenated Heterocycle |
| CAS Number | 19658-77-6 | Unique identifier for waste profiles.[2] |
| Formula | C₉H₆IN | Releases HI and NOx upon combustion. |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation risk; requires N95/P100 or fume hood. |
| Stability | Light Sensitive | Store/Dispose in amber glass or opaque HDPE. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[3] Irrit.) | Standard PPE (Nitrile gloves, goggles) required.[1] |
| Incompatibility | Strong Oxidizing Agents | Do not mix with Nitric Acid or Peroxides in waste. |
Operational Disposal Protocol
A. Waste Segregation Logic
The presence of the Iodine-Carbon bond dictates the disposal path. Unlike standard hydrocarbons, halogenated compounds require specific destruction methods to neutralize acid gases (HI) generated during thermal decomposition.[1]
The Protocol:
-
Segregation: Dedicate a specific satellite accumulation container labeled "HALOGENATED ORGANIC WASTE."
-
Compatibility: this compound is generally compatible with other halogenated solvents (DCM, Chloroform) and non-halogenated solvents (Methanol, Ethyl Acetate) within the halogenated waste stream, provided no strong oxidizers are present.[1]
-
Container Selection:
-
Solids: Wide-mouth amber glass jar or HDPE container.
-
Solutions: Amber glass bottle with a vented cap (if evolution of gas is suspected from reaction byproducts) or standard safety waste jug.
-
B. Step-by-Step Disposal Workflow
Scenario 1: Pure Solid Waste (Expired/Excess)
-
Don PPE: Nitrile gloves, safety glasses, lab coat.[1] Work inside a fume hood to contain dust.
-
Transfer: Place the solid material into a wide-mouth container compatible with halogenated solids.
-
Labeling: Affix a hazardous waste label.
-
Sealing: Ensure the lid is tight. If the original container is small (<50g), you may overpack the entire vial into the waste container to minimize exposure.[1]
Scenario 2: Reaction Mixtures (Mother Liquors)
-
Quench: Ensure any reactive reagents (e.g., lithium halogen exchange reagents used with the starting material) are fully quenched before bottling.
-
pH Check: Verify the pH is between 5 and 9. Strongly acidic waste containing iodides can oxidize to form elemental iodine (
), turning the waste purple and corrosive.[1] -
Combine: Pour into the Halogenated Solvent Waste carboy.
-
Record: Log the estimated volume of this compound on the waste tag.
Visual Decision Tree (DOT Diagram)
The following diagram illustrates the logical flow for disposing of this compound, ensuring compliance with RCRA and safety standards.
Figure 1: Decision logic for the segregation and disposal of this compound, emphasizing the critical "Halogenated" pathway.
Emergency Response: Spills & Exposure
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory irritation from dust or iodine vapors.[1]
-
Evacuate & Ventilate: If a large amount (>10g) of powder is aerosolized, leave the area and allow dust to settle (15 mins).
-
PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters if cleaning up powder outside a hood.
-
Neutralization (Decontamination):
-
Absorb liquids with vermiculite or sand.
-
Clean surfaces with a dilute solution of Sodium Thiosulfate (5-10%) . Thiosulfate reduces any liberated iodine (brown/purple staining) to colorless iodide, reducing vapor pressure and toxicity.[1]
-
-
Disposal of Debris: All spill cleanup materials (paper towels, absorbent) must be treated as Halogenated Solid Waste .
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by specific CAS name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions and mixture rules.[1]
-
Waste Coding:
-
Destruction Method: The presence of Iodine requires incineration at facilities equipped with acid gas scrubbers to capture Hydrogen Iodide (HI) emissions, preventing environmental release.[1]
References
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. republicservices.com [republicservices.com]
Personal protective equipment for handling 1-Iodoisoquinoline
Executive Summary & Risk Logic
Handling 1-Iodoisoquinoline (CAS: 19658-77-6) requires a nuanced approach that goes beyond generic "white powder" protocols. While often classified as an irritant (Skin/Eye Irrit. 2, STOT SE 3) , its structural core—an isoquinoline ring substituted with a labile iodine atom—presents specific risks regarding sensitization and chemical decomposition .
The Scientific "Why" Behind This Protocol:
-
Iodine Lability: The C–I bond is weaker than C–Br or C–Cl bonds. Exposure to light or heat can trigger homolytic cleavage, releasing free iodine (
) and radical species. This degradation not only ruins yield but increases the toxicity profile of the material, turning a simple irritant into a corrosive hazard. -
Transdermal Toxicity: The parent compound, Isoquinoline, is toxic in contact with skin (H311). We apply the Precautionary Principle : assume the iodinated derivative retains high lipophilicity and skin permeability, necessitating rigorous barrier protection.
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating : the user verifies the integrity of the PPE before exposure occurs.
| PPE Component | Specification (Minimum) | Scientific Rationale & Causality |
| Hand Protection (Solid) | Nitrile (4 mil) | Nitrile provides excellent resistance to solid particulates. The 4-mil thickness balances tactile feedback for weighing with sufficient tear resistance. |
| Hand Protection (Solution) | Double Gloving or Laminate (Silver Shield) | Once dissolved (e.g., in DCM or DMF), the solvent drives permeation. Halogenated solvents (DCM) permeate nitrile in <5 mins, carrying the this compound through the skin. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders that can drift. Goggles seal the ocular cavity against dust and potential iodine vapors. |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Engineering controls are superior to respirators. The hood captures both the particulate dust and any sublimated iodine if the sample is old. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Standard lab coats are porous. Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat, preventing wrist exposure (a common contamination point). |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Validation (The "Go/No-Go" Check)
Before opening the container, perform these two checks:
-
The "Kimwipe" Hood Test: Tape a single tissue strip to the sash bottom. It must angle inward at ~45 degrees. If it flutters violently (turbulence) or hangs limp (no flow), ABORT .
-
The Glove Inflation Test: Trapped air is your best leak detector. Inflate your nitrile gloves; if they deflate within 10 seconds, micro-perforations are present. Discard and replace.
Phase B: Handling & Weighing
Goal: Eliminate static-driven dispersion.
-
Static Neutralization: Heterocyclic iodides are often fluffy, static-prone solids. Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
Why? Static charge can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud outside the immediate weighing zone.
-
-
Transfer: Weigh strictly inside the fume hood. Do not walk the open container to a balance outside the hood.
-
Visual Quality Check:
-
Observation: The solid should be off-white to pale yellow.
-
Warning: Dark yellow or brown coloration indicates free iodine release (decomposition).
-
Action: If decomposed, handle as a corrosive; the free iodine sublimates and penetrates PPE faster than the pure compound.
-
Phase C: Reaction Setup (Solubilization)
Critical Decision Point: The moment the solid hits the solvent, your glove breakthrough time changes.
-
Scenario 1: Dissolving in DMF/DMSO.
-
Scenario 2: Dissolving in Dichloromethane (DCM).
Emergency & Disposal Logic
Spill Management (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Cover the spill with a wet paper towel (water/surfactant mix) to dampen the powder.
-
Scoop the damp material into a waste container.
-
Wipe surface with 10% Sodium Thiosulfate solution.
-
Chemistry: Thiosulfate reduces any free iodine (brown) to colorless iodide, neutralizing the corrosive hazard and providing visual confirmation of cleanup (color disappearance).
-
Waste Disposal[5][9]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Labeling: Explicitly mark "Contains Organic Iodide - Potential Iodine Release."
-
Why? If mixed with strong oxidizers in the waste stream, it can liberate toxic iodine gas (
) in the waste drum.
Visual Decision Workflow
The following diagram illustrates the logical decision tree for PPE selection based on the state of matter and solvent interaction.
Figure 1: PPE Decision Tree based on physical state and solvent carrier risks. Note the escalation to Laminate gloves for halogenated solvents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12396489, this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
